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  • Product: Carvedilol N-β-D-Glucuronide
  • CAS: 216973-69-2

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Analytical Profiling of Carvedilol N-β-D-Glucuronide in Humans

Executive Summary Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for heart failure, hypertension, and left ventricular dysfunction[1]. While its Phase I oxidative metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for heart failure, hypertension, and left ventricular dysfunction[1]. While its Phase I oxidative metabolism via CYP2D6 and CYP2C9 is well-documented, its Phase II metabolism—specifically direct conjugation into glucuronides—plays a dominant role in its systemic clearance and presystemic first-pass effect[2]. Carvedilol possesses multiple nucleophilic sites (hydroxyl and amino groups), allowing for the formation of both isomeric O-glucuronides and N-glucuronides[3]. This technical guide provides an in-depth analysis of the pharmacokinetics, stereoselective enzymatic synthesis, and advanced mass spectrometry protocols required to isolate and quantify the Carvedilol N-β-D-Glucuronide metabolite in human matrices.

Mechanistic Basis of N-Glucuronidation and Stereoselectivity

Carvedilol is administered orally as a racemic mixture. In humans, it undergoes extensive first-pass metabolism in the gastrointestinal tract and liver, resulting in an absolute systemic bioavailability of approximately 25% to 35%[4]. The primary metabolic route driving this high clearance is glucuronidation, catalyzed by hepatic and intestinal uridine diphosphate-glucuronosyltransferases (UGTs), specifically the isoforms UGT1A1, UGT2B4, and UGT2B7[5].

The formation of the N-β-D-glucuronide occurs via the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDP-GlcA) directly to the secondary amine in the aliphatic side chain or the carbazole nitrogen of the carvedilol molecule[3].

The enzymatic kinetics of this pathway exhibit profound stereoselectivity. The S-enantiomer of carvedilol undergoes glucuronidation at a significantly higher rate than the R-enantiomer in both human liver and intestinal microsomes[6]. Specifically, UGT2B7 shows a strong preference for S-carvedilol, while UGT1A1 and UGT2B4 metabolize both enantiomers but maintain a higher Vmax​/Km​ ratio for specific glucuronide isomers[5]. This stereoselective Phase II metabolism is the primary physiological reason why systemic plasma levels of R(+)-carvedilol remain 2 to 3 times higher than S(-)-carvedilol following oral administration[7].

G Carv Racemic Carvedilol (R- and S-enantiomers) UGT Hepatic & Intestinal UGTs (UGT1A1, UGT2B4, UGT2B7) Carv->UGT UDP-GlcA Stereoselective OGluc Carvedilol O-β-D-Glucuronide (Major) UGT->OGluc Hydroxyl Conjugation NGluc Carvedilol N-β-D-Glucuronide (Isomeric Metabolite) UGT->NGluc Amine Conjugation Excretion Biliary & Renal Excretion (Inactive Metabolites) OGluc->Excretion NGluc->Excretion

Figure 1. Phase II UGT-mediated metabolic pathway of carvedilol into isomeric glucuronides.

Pharmacokinetic Profile of Carvedilol Glucuronides

Following oral administration, carvedilol is rapidly absorbed, but extensive presystemic glucuronidation severely limits parent drug exposure[1]. The resulting glucuronide conjugates are highly polar, do not cross the blood-brain barrier, and lack the β-blocking pharmacological activity of the parent drug[8].

Quantitative radiolabeling studies ( 14 C-carvedilol) reveal that the parent drug accounts for only ~7-9% of the total plasma radioactivity (AUC), whereas carvedilol-glucuronides account for approximately 22% of circulating plasma radioactivity[7],[9].

Elimination is primarily biliary. The intact glucuronides are excreted via the bile into the feces, which accounts for ~60% of the total dose elimination[2]. Renal excretion plays a secondary role for the parent drug; however, in urine, carvedilol-glucuronides represent a massive 32% of the excreted dose, compared to less than 2% for the unchanged parent drug[9].

Table 1: Comparative Pharmacokinetic Parameters
Pharmacokinetic ParameterCarvedilol (Parent Drug)Carvedilol Glucuronides (O- & N-linked)
Systemic Bioavailability 25% - 35%N/A (Formed post-absorption)
Plasma Radioactivity (AUC) ~7% - 9%~22%
Urinary Excretion (% of Dose) < 2%~32%
Primary Catalysts CYP2D6, CYP1A2, CYP2C9UGT1A1, UGT2B4, UGT2B7
Pharmacological Activity Active (β/α1 blocker)Inactive (Potential CYP3A Inhibitor)
Stereoselectivity R > S (Plasma Concentration)S > R (Metabolic Clearance Rate)

Advanced Analytical Methodology: Differentiating N- vs. O-Glucuronides

Standard LC-MS/MS methods employing Collision-Induced Dissociation (CID) struggle to differentiate N-glucuronides from O-glucuronides. CID typically results in the neutral loss of the glucuronic acid moiety (176 Da) for both isomers, failing to pinpoint the exact site of conjugation[3].

To achieve self-validating structural elucidation, researchers utilize gas-phase ion/molecule reactions with trichlorosilane (HSiCl 3​ ) within a linear quadrupole ion trap (LQIT) mass spectrometer[3]. This method exploits the distinct gas-phase basicity and steric environment of the N-glucuronide.

Step-by-Step Analytical Protocol:
  • Sample Preparation (Non-Hydrolytic): Extract metabolites from human plasma or urine using Solid-Phase Extraction (SPE).

    • Causality: Enzymatic hydrolysis (e.g., using β-glucuronidase) must be strictly avoided. Hydrolysis cleaves the conjugate and reverts the metabolite to the parent drug, permanently destroying the isomeric attachment information[10].

  • Chromatographic Separation: Inject the extract onto a reversed-phase HPLC column (e.g., Phenyl-Hexyl, 100 × 2.1 mm, 2.6 µm). Utilize a mobile phase gradient of 2 mM ammonium formate (pH 3) and acetonitrile/methanol[10].

    • Causality: The acidic pH suppresses the ionization of the glucuronic acid carboxylate in solution, improving column retention and resolving the N-glucuronide peak from the O-glucuronide peak[3].

  • Deprotonation via ESI: Operate the Electrospray Ionization (ESI) source in negative ion mode to generate the deprotonated precursor ion [M - H]- for the carvedilol glucuronides.

  • Ion/Molecule Reaction in LQIT: Isolate the [M - H]- precursor in the linear quadrupole ion trap. Introduce HSiCl 3​ gas into the trap via a leak valve and allow a reaction time of exactly 30 ms[3].

  • Diagnostic Detection (Self-Validating Step): Monitor the product ions. The N-β-D-glucuronide specifically reacts to form a diagnostic adduct that loses two HCl molecules: [M − H + HSiCl3 − 2HCl]-.

    • Trustworthiness: The O-glucuronide isomer acts as an internal negative control, as its structural conformation prevents it from forming this specific -2HCl product ion, validating the assay's specificity[3].

G Prep 1. SPE Extraction (No β-glucuronidase hydrolysis) LC 2. Reversed-Phase HPLC (Acidic Mobile Phase, pH 3) Prep->LC ESI 3. Negative ESI Generate [M - H]- Precursor LC->ESI Trap 4. Linear Quadrupole Ion Trap React with HSiCl3 gas (30 ms) ESI->Trap DetectN 5a. N-Glucuronide Confirmed Diagnostic Ion: [M-H+HSiCl3-2HCl]- Trap->DetectN N-linked Specific Reaction DetectO 5b. O-Glucuronide Confirmed Absence of -2HCl loss Trap->DetectO O-linked No Reaction

Figure 2. LC-MS/MS gas-phase ion/molecule reaction workflow for differentiating carvedilol glucuronides.

Clinical Implications and Drug-Drug Interactions (DDIs)

The pharmacokinetics of carvedilol glucuronides are not merely passive elimination pathways; they actively participate in clinical drug-drug interactions (DDIs).

  • Enzyme Inhibition by Glucuronides: Recent time-dependent inhibition screening has revealed that carvedilol β-D-glucuronides can act as inhibitors of CYP3A[11]. While the parent drug is a more potent CYP3A inhibitor, the high circulating concentrations of the glucuronide metabolites mean they contribute to the systemic inhibition of CYP3A substrates (e.g., simvastatin), necessitating careful monitoring and potential dosage adjustments in polypharmacy[11].

  • Protein-Binding Displacement: Co-administration of carvedilol with amiodarone alters the stereoselective pharmacokinetics of carvedilol. Amiodarone displaces carvedilol from human serum albumin, increasing the unbound fraction. This altered protein binding specifically enhances the UGT-mediated glucuronidation of R-carvedilol (up to a 3.17-fold increase in human liver microsomes), shifting the systemic enantiomeric ratio and potentially altering the drug's α1-blocking efficacy[12].

References

  • Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed (nih.gov). URL:[Link]

  • Carvedilol - StatPearls - NCBI Bookshelf. URL:[Link]

  • Pharmacokinetics and disposition of carvedilol in humans - PubMed (nih.gov). URL:[Link]

  • Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle - Taylor & Francis. URL:[Link]

  • COREG CR - accessdata.fda.gov. URL:[Link]

  • (carvedilol) Tablets - accessdata.fda.gov. URL:[Link]

  • In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding... - J-Stage. URL:[Link]

  • Screening of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes - Åbo Akademi University. URL:[Link]

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows - MDPI. URL:[Link]

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC (nih.gov). URL:[Link]

  • Coropres | Carvedilol - InvivoChem. URL:[Link]

  • Assessment of sex differences in Pharmacokinetics of carvedilol in human - ResearchGate. URL:[Link]

Sources

Exploratory

Carvedilol N-β-D-Glucuronide chemical structure and molecular weight

Whitepaper: Carvedilol N-β-D-Glucuronide: Structural Characterization, Metabolic Pathways, and Advanced Analytical Methodologies Executive Summary Carvedilol is a highly lipophilic, nonselective β-adrenergic and α1-adren...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Carvedilol N-β-D-Glucuronide: Structural Characterization, Metabolic Pathways, and Advanced Analytical Methodologies

Executive Summary

Carvedilol is a highly lipophilic, nonselective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for congestive heart failure and hypertension[1][2]. While oxidative metabolism via CYP2D6 and CYP1A2 plays a role in its clearance, the primary metabolic pathway in humans is Phase II direct glucuronidation, accounting for up to 32% of urinary excretion[3][4]. Carvedilol possesses multiple nucleophilic centers, allowing for the formation of both O-linked and N-linked glucuronide conjugates[3]. This technical guide explores the physicochemical properties of Carvedilol N-β-D-Glucuronide, details its enzymatic formation, and outlines a self-validating analytical protocol for differentiating it from its isobaric O-glucuronide counterparts.

Physicochemical Profiling and Structural Dynamics

Carvedilol contains three potential sites for glucuronic acid conjugation: an aliphatic secondary hydroxyl group, an aliphatic secondary amine, and a carbazole amine[3]. Conjugation at either of the nitrogen centers yields an N-β-D-glucuronide. The addition of the bulky, highly polar glucuronic acid moiety drastically shifts the molecule's partition coefficient, preventing it from crossing the blood-brain barrier and facilitating rapid renal and biliary clearance[3].

Table 1: Physicochemical and Mass Spectrometry Profile of Carvedilol N-β-D-Glucuronide

PropertyValueAnalytical / Biological Significance
CAS Number 216973-69-2[1]Unique identifier for the specific carbazole N-linked isomer.
Molecular Formula C30H34N2O10[1]Addition of C6H8O6 (glucuronic acid) minus H2O.
Molecular Weight 582.6 g/mol [1]Isobaric with Carvedilol O-glucuronide, complicating MS isolation.
IUPAC Name 1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid[1]Confirms the primary conjugation site at the carbazole nitrogen ring.
Precursor Ion (ESI+) m/z 583.5[3]Protonated molecular ion [M+H]+ used for positive mode detection.
Primary CID Fragment m/z 407.4[3]Represents the parent drug [CARV+H]+ after neutral loss of glucuronic acid (176 Da).

Metabolic Pathways and Enzymatic Kinetics

The glucuronidation of carvedilol is catalyzed primarily by three hepatic uridine 5′-diphosphate-glucuronosyltransferase (UGT) isoforms: UGT1A1, UGT2B4, and UGT2B7 [3][4].

Causality of Pathway Selection: While O-glucuronidation is sterically favored, N-glucuronidation occurs due to the high nucleophilicity of the carbazole and aliphatic amines. UGT2B4 is unique in its capacity to form both primary glucuronide isomers (G1 and G2), whereas UGT1A1 and UGT2B7 exhibit strict stereoselective and regioselective preferences[4]. Because UGT2B7 and UGT1A1 are highly polymorphic in human populations, the ratio of N- to O-glucuronides can vary significantly among patients, directly impacting the circulating half-life of the active parent enantiomers[4].

MetabolicPathway Parent Carvedilol (Parent) MW: 406.5 g/mol Enzymes UGT Enzymes (UGT1A1, UGT2B4, UGT2B7) Parent->Enzymes Hepatic Phase II Metabolism OGluc O-β-D-Glucuronide (Aliphatic Hydroxyl) Enzymes->OGluc O-Linked Conjugation NGluc1 N-β-D-Glucuronide (Aliphatic Amine) Enzymes->NGluc1 N-Linked Conjugation NGluc2 N-β-D-Glucuronide (Carbazole Amine) Enzymes->NGluc2 N-Linked Conjugation

Metabolic pathways of Carvedilol yielding isomeric O- and N-glucuronide conjugates.

Advanced Analytical Methodologies: Isomer Differentiation

A critical bottleneck in pharmacokinetic profiling is differentiating N-glucuronides from O-glucuronides. Because they are isobaric (MW 582.6 g/mol ) and yield identical primary collision-induced dissociation (CID) fragments (loss of 176 Da), standard LC-MS/MS cannot definitively distinguish them[3][5].

To resolve this, we utilize a gas-phase ion/molecule reaction with trichlorosilane (HSiCl3) in a linear quadrupole ion trap[5].

Causality of Reagent Choice: The nitrogen-glucuronic acid bond possesses distinct electron-donating properties compared to the oxygen linkage. When reacted with HSiCl3, both O- and N-glucuronides form an adduct that loses one HCl molecule: [M − H + HSiCl3 − HCl]−. However, the specific steric and electronic environment of the N-glucuronide stabilizes an intermediate transition state that forces the elimination of a second HCl molecule, yielding a diagnostic [M − H + HSiCl3 − 2HCl]− ion[5]. O-glucuronides cannot undergo this secondary elimination.

AnalyticalWorkflow Prep Sample Prep (Biological Fluid) HPLC RP-HPLC (Isomer Separation) Prep->HPLC ESI ESI (-) (Deprotonation) HPLC->ESI Reaction Ion Trap (+ HSiCl3 Gas) ESI->Reaction Detect MS/MS Detection (2HCl Loss) Reaction->Detect

LC-MS/MS workflow utilizing HSiCl3 ion/molecule reactions for N-glucuronide differentiation.

Self-Validating Protocol: High-Throughput LC-MS/MS with Ion/Molecule Reactions

This protocol is designed as a closed-loop, self-validating system to ensure absolute diagnostic accuracy.

Step 1: Chromatographic Separation

  • Action: Inject the protein-precipitated sample into a Reversed-Phase HPLC system.

  • Mechanism: While MS cannot distinguish the isomers, RP-HPLC separates them based on subtle polarity differences induced by the conjugation site[5]. Carvedilol N-β-D-glucuronide typically elutes in the valley between the racemic O-glucuronide peaks[5].

Step 2: Negative Electrospray Ionization (ESI-)

  • Action: Operate the ESI source in negative ion mode.

  • Mechanism: The carboxylic acid moiety of the glucuronic acid readily deprotonates, forming stable [M - H]- precursor ions, maximizing signal-to-noise ratio[5].

Step 3: Gas-Phase Reaction (Linear Quadrupole Ion Trap)

  • Action: Isolate the [M - H]- ions in the trap and introduce HSiCl3 gas for exactly 30 milliseconds[5].

  • Mechanism: The isolated ions react with the neutral gas. Monitor for the diagnostic product ion [M − H + HSiCl3 − 2HCl]−[5].

Step 4: System Self-Validation (Crucial QC Step)

  • Action: Co-inject a reference standard of Acetaminophen O-β-D-glucuronide.

  • Validation Logic: Acetaminophen O-glucuronide must only exhibit a single HCl loss [M − H + HSiCl3 − HCl]−[5]. If a 2HCl loss is detected in this control, the ion trap collision energy or reaction time is miscalibrated (causing artifactual fragmentation), and the run must be rejected. This internal control guarantees that any 2HCl loss observed in the Carvedilol trace is a true structural diagnostic of the N-glucuronide, ensuring absolute trustworthiness of the data[5].

References

  • Veeprho. "Carvedilol N-beta-D-Glucuronide | CAS 216973-69-2".[1]

  • National Institutes of Health (PMC). "Stereoselective glucuronidation of carvedilol by Chinese liver microsomes".[3]

  • ClinPGx. "Carvedilol Pathway, Pharmacokinetics".[2]

  • University of Alberta. "Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol".[4]

  • National Institutes of Health (PMC). "Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry".[5]

Sources

Foundational

Carvedilol N-β-D-Glucuronide receptor binding affinity studies

Pharmacological Profiling of Phase II Metabolites: Receptor Binding Affinity Studies of Carvedilol N-β-D-Glucuronide Executive Summary Carvedilol is a third-generation, non-selective β-adrenergic and α1-adrenergic recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of Phase II Metabolites: Receptor Binding Affinity Studies of Carvedilol N-β-D-Glucuronide

Executive Summary

Carvedilol is a third-generation, non-selective β-adrenergic and α1-adrenergic receptor antagonist widely utilized in the management of congestive heart failure and hypertension[1]. While its Phase I oxidative metabolites retain varying degrees of pharmacological activity, its Phase II glucuronide conjugates—specifically Carvedilol N-β-D-Glucuronide—are generally considered pharmacologically inert[2]. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of Carvedilol N-β-D-Glucuronide. By detailing the structural causality of affinity loss and providing field-proven radioligand binding protocols, this guide serves as a self-validating reference for drug development professionals assessing metabolite safety and efficacy.

Mechanistic Rationale: The Pharmacophore and Glucuronidation

Carvedilol’s high affinity for β1 and β2 receptors (Ki < 0.5 nM) is driven by critical interactions within the orthosteric binding pocket of the receptors[3]. The secondary aliphatic amine of carvedilol is an essential pharmacophore element; it forms a vital salt bridge/hydrogen bond with the highly conserved Asp113 residue in the third transmembrane domain (TM3) of β-adrenergic receptors[4].

Carvedilol undergoes extensive hepatic metabolism, including Phase II conjugation by Uridine diphosphate glucuronosyltransferases (UGTs), specifically UGT1A1, UGT2B4, and UGT2B7[5]. The formation of Carvedilol N-β-D-Glucuronide (CAS 216973-69-2) involves the covalent attachment of a bulky, highly polar glucuronic acid moiety directly to this critical secondary amine (or the carbazole nitrogen)[6].

Causality of Affinity Loss:

  • Steric Hindrance: The massive steric bulk of the pyranose ring prevents the metabolite from physically entering the narrow hydrophobic binding cleft of the β-receptor.

  • Electrostatic Repulsion: The carboxylic acid of the glucuronide moiety introduces a negative charge at physiological pH, disrupting the critical cationic interaction required for Asp113 binding.

  • Desolvation Penalty: The extreme hydrophilicity of the glucuronide conjugate drastically increases the energetic penalty of desolvating the molecule to enter the lipophilic receptor pocket.

Pharmacophore Parent Carvedilol (Secondary Amine) UGT UGT1A1 / UGT2B4 (Hepatic Phase II) Parent->UGT Glucuronidation Receptor β-Adrenergic Receptor (Asp113 Interaction) Parent->Receptor High Affinity Binding (Ki < 0.5 nM) Metabolite Carvedilol N-β-D-Glucuronide (Bulky, Polar Conjugate) UGT->Metabolite Clash Steric Clash & Loss of Salt Bridge Metabolite->Clash Receptor Exclusion

Caption: Pathway of Carvedilol N-glucuronidation and resulting steric exclusion at the β-adrenergic receptor.

Quantitative Affinity Data Summary

To contextualize the binding studies, it is necessary to benchmark the parent compound against the expected profile of the Phase II metabolite. The table below summarizes the binding affinities (Ki) of carvedilol compared to the projected pharmacological nullification of its N-glucuronide conjugate.

LigandReceptor SubtypeReported Ki (nM)Pharmacological ActivityReference
Carvedilol β1-Adrenergic (Rat/Human)0.24 – 0.43Potent Antagonist / Inverse Agonist[3],[5]
Carvedilol β2-Adrenergic (Rat/Human)0.19 – 0.25Potent Antagonist[3]
Carvedilol α1-Adrenergic~ 0.81 – 1.10Antagonist[4]
4'-Hydroxyphenyl Carvedilol β1 / β2-Adrenergic~ 0.02 – 0.03Active Phase I Metabolite (13x potent)[2]
Carvedilol N-β-D-Glucuronide β1 / β2 / α1> 10,000 (Expected)Inactive Phase II Metabolite[2],[6]

Note: While specific Phase I oxidative metabolites (e.g., 4'-hydroxyphenyl carvedilol) exhibit up to 13 times the β-blocking potency of the parent[2], Phase II glucuronidation serves as an inactivation and clearance pathway, virtually abolishing receptor affinity[5].

Experimental Methodology: Radioligand Competition Binding Assay

To empirically validate the loss of affinity for Carvedilol N-β-D-Glucuronide, a heterologous competition binding assay must be employed. This protocol utilizes[3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-antagonist radioligand, displaced by varying concentrations of the N-glucuronide metabolite.

Self-Validating Assay Design Principles:

  • Positive Control: Unlabeled carvedilol must be run in parallel to validate membrane integrity and assay sensitivity.

  • Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer) ensures the solvent does not perturb binding.

  • Non-Specific Binding (NSB): Defined using 10 µM Propranolol. This saturates all specific receptor sites; any remaining radioactivity is non-specific lipid/filter binding and must be subtracted to ensure data integrity.

Step-by-Step Protocol:

Step 1: Membrane Preparation

  • Culture HEK-293 cells stably expressing human β1 or β2 adrenergic receptors to 80% confluence.

  • Harvest cells in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenize using a Dounce tissue grinder. Rationale: Hypotonic lysis combined with mechanical shearing ensures complete cell disruption while preserving membrane receptor integrity.

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to a final protein concentration of 1-2 mg/mL (determined via BCA assay). Store aliquots at -80°C.

Step 2: Assay Incubation

  • In a 96-well deep-well plate, assemble the following reaction mixture (total volume 250 µL per well):

    • 50 µL of [3H]-DHA (final concentration ~0.5 nM, near its Kd to ensure sensitive competition).

    • 50 µL of Carvedilol N-β-D-Glucuronide (CAS 216973-69-2)[6] at serial dilutions ranging from M to M.

    • 100 µL of Assay Buffer.

    • 50 µL of Membrane suspension (added last to initiate the reaction).

  • Incubate the plate at 25°C for 60 minutes with gentle shaking. Rationale: 60 minutes at room temperature is sufficient for [3H]-DHA and the competitor to reach thermodynamic equilibrium without causing receptor degradation.

Step 3: Rapid Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding of the radioligand to the filter).

  • Immediately wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Rationale: The ice-cold temperature drastically slows the dissociation rate ( ) of the bound radioligand during the washing phase, preserving the signal.

Step 4: Scintillation Counting

  • Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and vortex.

  • Allow to dark-adapt for 2 hours to minimize chemiluminescence, then count the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

BindingWorkflow Membrane 1. Membrane Prep (HEK293 β1/β2 Receptors) Incubation 2. Equilibrium Incubation ([3H]-DHA + N-Glucuronide) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/C Filters + PEI) Incubation->Filtration Washing 4. Ice-Cold Wash (Preserve Bound Ligand) Filtration->Washing Counting 5. Scintillation Counting (Measure DPM) Washing->Counting Analysis 6. Non-linear Regression (IC50 & Ki Determination) Counting->Analysis

Caption: Step-by-step workflow for high-throughput radioligand competition binding assays.

Data Analysis & Interpretation

Calculating Specific Binding: Specific Binding = Total Bound (DPM) - Non-Specific Bound (DPM in presence of 10 µM Propranolol).

IC50 Determination: Plot the specific binding (as a percentage of maximum binding in the absence of competitor) against the log concentration of Carvedilol N-β-D-Glucuronide. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 (the concentration of metabolite that inhibits 50% of [3H]-DHA binding).

Cheng-Prusoff Equation: To convert the empirical IC50 into an absolute affinity constant (Ki), apply the Cheng-Prusoff equation: Where:

  • [L] is the concentration of the radioligand ([3H]-DHA) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand (determined previously via a saturation binding assay).

Interpretation: For Carvedilol N-β-D-Glucuronide, the competition curve is expected to remain flat at 100% specific binding up to concentrations of 10 µM ( M), indicating an IC50 and Ki > 10,000 nM. This confirms that Phase II glucuronidation effectively abolishes the pharmacological activity of the parent drug at the target receptor[5].

Regulatory & Clinical Implications

Understanding the receptor binding affinity of Carvedilol N-β-D-Glucuronide is critical for pharmacokinetic modeling and safety assessments. Because the N-glucuronide lacks β-blocking activity, its accumulation in patients with renal impairment (glucuronides are primarily cleared renally, though carvedilol is heavily excreted in bile[1]) does not pose a risk of excessive bradycardia or hypotension. The assay protocols outlined above provide the rigorous, self-validating data required by regulatory bodies (e.g., FDA, EMA) to classify a metabolite as pharmacologically inactive, thereby streamlining safety pharmacology evaluations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2585, Carvedilol." PubChem. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "COREG (carvedilol) Tablets Label." Available at:[Link]

  • Taylor & Francis Online. "Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle." Available at:[Link]

  • StatPearls [Internet]. "Carvedilol." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Veeprho. "Carvedilol N-beta-D-Glucuronide | CAS 216973-69-2." Available at:[Link]

Sources

Exploratory

Identification and Characterization of Carvedilol N-β-D-Glucuronide in Human Liver Microsomes

Executive Summary Carvedilol is a highly lipophilic, non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for chronic heart failure and hypertension. While its Phase I metabolism via Cytochr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a highly lipophilic, non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for chronic heart failure and hypertension. While its Phase I metabolism via Cytochrome P450 enzymes (CYP2D6, CYP2C9) is well-characterized, Phase II glucuronidation represents a primary pathway for its presystemic clearance and biliary elimination [1]. The identification of Carvedilol N-β-D-Glucuronide (CAS 216973-69-2) in human liver microsomes (HLM) poses specific analytical challenges due to the presence of multiple conjugation sites (O- vs. N-glucuronidation) and the stereoselective nature of the UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes involved [2].

This technical guide provides a comprehensive, self-validating methodology for the in vitro generation, isolation, and LC-MS/MS identification of Carvedilol N-β-D-Glucuronide, designed for researchers and drug development professionals investigating complex Phase II metabolic pathways.

Mechanistic Foundations of Carvedilol Glucuronidation

Carvedilol possesses an aliphatic hydroxyl group and two nitrogen centers (an aliphatic secondary amine and a carbazole nitrogen), making it susceptible to both O- and N-glucuronidation. Upon oral administration, the drug undergoes extensive first-pass metabolism.

In hepatic tissue, glucuronidation is primarily catalyzed by three UGT isoforms: UGT1A1, UGT2B4, and UGT2B7 [1]. These enzymes transfer the glucuronic acid moiety from the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA) to the carvedilol molecule. UGT2B4 is unique in its capacity to catalyze the formation of multiple glucuronide conjugates (denoted as G1 and G2 in chromatographic studies), whereas UGT1A1 and UGT2B7 exhibit higher regioselectivity[1].

Figure 1: Hepatic glucuronidation pathway of Carvedilol mediated by UGT isoforms.

Self-Validating Protocol for HLM Incubation

To accurately identify Carvedilol N-β-D-Glucuronide, in vitro incubations must overcome UGT latency. UGT enzymes are localized within the lumen of the endoplasmic reticulum (ER); thus, intact microsomal vesicles are impermeable to the highly polar UDPGA cofactor.

Causality in Reagent Selection
  • Alamethicin (25 µg/mg protein): A pore-forming peptide used to permeabilize the ER membrane. Causality: Without alamethicin, UDPGA cannot reach the UGT active site, resulting in artificially low or undetectable glucuronide formation.

  • MgCl₂ (10 mM): Causality: Magnesium ions act as an essential cofactor that stabilizes the UDPGA-UGT complex, maximizing the catalytic efficiency of the transferase reaction.

  • Ice-Cold Acetonitrile (ACN): Causality: Added at a 1:1 or 2:1 ratio to the incubation volume, ACN rapidly denatures the UGT enzymes to freeze the kinetic state of the reaction, while simultaneously precipitating microsomal proteins to prevent LC column clogging.

Step-by-Step Incubation Workflow

To ensure the integrity of the findings, the protocol is designed as a self-validating system utilizing strict control parameters.

  • Microsomal Preparation: Combine pooled HLM (1.0 mg/mL final protein concentration), alamethicin (25 µg/mL), and MgCl₂ (10 mM) in a 50 mM Tris-HCl buffer (pH 7.4). Incubate on ice for 15 minutes to allow complete membrane permeabilization.

  • Substrate Equilibration: Add racemic carvedilol (e.g., 10–50 µM) to the mixture and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding UDPGA (2 mM final concentration).

  • Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking water bath.

  • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard (e.g., propranolol). Vortex for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Self-Validation Controls:

  • Negative Control (Minus-UDPGA): Confirms that any detected mass shift of +176 Da is strictly dependent on the glucuronidation cofactor, ruling out spontaneous oxidation or adduct formation.

  • Heat-Inactivated Control: Microsomes are boiled for 5 minutes prior to incubation. This differentiates enzymatic metabolite formation from non-enzymatic chemical degradation.

Figure 2: Self-validating in vitro HLM incubation workflow for glucuronide identification.

Analytical Identification via LC-MS/MS

Differentiating the N-β-D-Glucuronide from the O-Glucuronide requires high-resolution mass spectrometry and precise chromatographic separation.

Chromatographic Separation
  • Column: A sub-2 µm C18 UPLC column (e.g., 50 × 2.1 mm) is required to resolve the closely eluting G1 and G2 glucuronide diastereomers.

  • Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

Mass Spectrometry (MRM Parameters)

Carvedilol has a monoisotopic mass of 406.2 Da. The addition of a glucuronic acid moiety (+176 Da) yields a conjugate mass of 582.2 Da [4].

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Precursor Ion: [M+H]+ at m/z 583.2.

  • Product Ion: Collision-induced dissociation (CID) yields a primary product ion at m/z 407.2, corresponding to the neutral loss of the glucuronic acid moiety.

Distinguishing N- vs. O-Glucuronidation: To pinpoint the exact site of conjugation, researchers analyze secondary MS³ fragments. Fragmentation of the m/z 407.2 ion yields diagnostic fragments at m/z 222 and 224. If the glucuronic acid is attached to the carbazole nitrogen (N-glucuronidation), the fragmentation pattern of the carbazole-containing product ions will shift compared to O-glucuronidation at the aliphatic chain. Confirmation is ultimately achieved by spiking the sample with a synthesized Carvedilol N-β-D-Glucuronide reference standard (CAS 216973-69-2) [4].

Kinetic Profiling and Stereoselectivity

Carvedilol is administered as a racemic mixture. The pharmacokinetics of its glucuronidation are highly stereoselective. In human liver microsomes, the intrinsic clearance ( CLint​ ) of S-carvedilol via glucuronidation is significantly higher than that of R-carvedilol[2].

The table below summarizes the kinetic parameters ( Km​ and Vmax​ ) for the formation of carvedilol glucuronides (G1 and G2) by pooled HLM and specific recombinant UGT isoforms [1].

Enzyme SourceGlucuronide FormSubstrate Km​ ( μ M) Vmax​ (pmol/min/mg)
Human Liver Microsomes G1Racemic Carvedilol26.6106.0
Human Liver Microsomes G2Racemic Carvedilol46.044.5
Recombinant UGT1A1 G2Racemic Carvedilol22.1 – 55.13.33 – 7.88
Recombinant UGT2B4 G1 & G2Racemic Carvedilol22.1 – 55.13.33 – 7.88
Recombinant UGT2B7 G1Racemic Carvedilol22.1 – 55.13.33 – 7.88

Note: UGT2B4 is the only isoform capable of forming both G1 and G2 conjugates at comparable affinities, making it a critical enzyme in the overall Phase II clearance of the drug.

Clinical and Pharmacological Implications

Identifying and quantifying Carvedilol N-β-D-Glucuronide is not merely an analytical exercise; it has profound clinical implications.

Because the S(-)-enantiomer is solely responsible for the drug's non-selective β-blockade (while both enantiomers provide α1-blockade), the stereoselective preference of hepatic UGTs for S-carvedilol alters the circulating R:S ratio [2, 3]. Consequently, patients with genetic polymorphisms in UGT2B4 or UGT2B7, or those co-administered UGT inhibitors (e.g., amiodarone), may experience unexpected elevations in S-carvedilol plasma concentrations. This can lead to exaggerated β-blockade, presenting clinically as severe bradycardia or hypotension. Mapping the exact N-glucuronidation pathway allows toxicologists and pharmacologists to better predict these drug-drug interactions (DDIs) and inter-individual variabilities during drug development.

References

  • Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol. Ohno, A., et al. Drug Metabolism and Disposition (2004). URL: [Link]

  • Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. Hanioka, N., et al. Pharmacology (2012). URL:[Link]

  • Carvedilol Pathway, Pharmacokinetics. ClinPGx (Clinical Pharmacogenetics Implementation Consortium). URL:[Link]

Foundational

Stereopharmacology and Metabolic Dynamics of Carvedilol N-β-D-Glucuronide Enantiomers

Executive Summary Carvedilol is a highly lipophilic, third-generation aryloxypropanolamine utilized extensively in the management of congestive heart failure and hypertension. Administered as a racemate, its clinical eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a highly lipophilic, third-generation aryloxypropanolamine utilized extensively in the management of congestive heart failure and hypertension. Administered as a racemate, its clinical efficacy is dictated by a complex interplay of stereoselective pharmacodynamics and first-pass metabolism[1]. While Phase I oxidative metabolites (e.g., O-desmethylcarvedilol) retain adrenergic activity, Phase II conjugation—specifically N-glucuronidation—serves as a critical regulatory gateway[2]. This whitepaper explores the pharmacological activity, stereoselective metabolic kinetics, and analytical workflows associated with Carvedilol N-β-D-Glucuronide enantiomers.

Stereochemical Foundations of Carvedilol

Carvedilol’s pharmacological profile is inherently chiral. The drug acts as a non-selective β-adrenergic and α1-adrenergic receptor antagonist, but these activities are not distributed equally between its enantiomers[3].

  • S(-)-Carvedilol: Possesses potent β1 and β2 receptor blocking activity, exhibiting an affinity approximately 200 times greater than its antipode[1].

  • R(+)-Carvedilol: Devoid of significant β-blocking capacity but acts as a potent α1-adrenergic blocker[4]. Both enantiomers exhibit equipotent α1-blocking activity, contributing to the drug's vasodilatory effects[1]. Because of this extreme eudismic ratio at the β-receptors, any metabolic pathway that alters the ratio of circulating R(+) to S(-) enantiomers will directly impact the drug's net chronotropic and inotropic effects.

Phase II Metabolism: N-Glucuronidation Dynamics

Following oral administration, carvedilol undergoes extensive stereoselective first-pass metabolism, resulting in an absolute bioavailability of only 25-35%[3]. While cytochromes P450 (CYP2D6, CYP2C9) mediate aromatic ring oxidation, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) drive Phase II clearance[4].

Carvedilol N-β-D-Glucuronide (CAS 216973-69-2) is a major Phase II metabolite[5][6]. Unlike O-glucuronides which form on hydroxylated Phase I metabolites, N-glucuronidation occurs directly on the secondary amine of the parent drug's propanolamine chain or carbazole nitrogen. This reaction is catalyzed primarily by hepatic and intestinal UGT1A1, UGT2B4, and UGT2B7[7].

G Racemate Racemic Carvedilol (R(+) & S(-)) R_Enant R(+)-Carvedilol (α1-Blocker) Racemate->R_Enant S_Enant S(-)-Carvedilol (α1/β-Blocker) Racemate->S_Enant UGT UGT Enzymes (UGT1A1, 2B4, 2B7) R_Enant->UGT UGT-mediated S_Enant->UGT UGT-mediated R_Gluc R-Carvedilol N-β-D-Glucuronide UGT->R_Gluc Mutual Inhibition S_Gluc S-Carvedilol N-β-D-Glucuronide UGT->S_Gluc Mutual Inhibition Elimination Biliary & Renal Elimination R_Gluc->Elimination S_Gluc->Elimination

Stereoselective N-glucuronidation pathway of Carvedilol enantiomers via UGT enzymes.

Pharmacological Activity of N-Glucuronide Enantiomers

Direct Pharmacological Inactivity

From a direct receptor-binding standpoint, Carvedilol N-β-D-Glucuronide enantiomers are considered pharmacologically inactive. The conjugation of the massive, highly polar, and negatively charged glucuronic acid moiety abolishes the molecule's ability to intercalate into the lipophilic binding pockets of α1, β1, and β2 adrenergic receptors. Their primary physiological function is to increase hydrophilicity, facilitating rapid biliary and renal elimination[1][4].

Indirect Pharmacological Modulation (Mutual Inhibition)

While the N-glucuronides lack direct activity, the kinetics of their formation exert a profound indirect pharmacological effect. In human liver microsomes, the R(+) and S(-) enantiomers mutually inhibit each other's glucuronidation[7].

UGT2B7 exhibits a strong preference for metabolizing the highly active S(-)-carvedilol. However, the concurrent presence of R(+)-carvedilol competitively inhibits this process[7]. This metabolic bottleneck suppresses the clearance of S(-)-carvedilol, thereby increasing its plasma Area Under the Curve (AUC) and indirectly amplifying the patient's systemic β-blockade[7]. Furthermore, polymorphisms in UGT genes (e.g., UGT1A16 and UGT2B73) significantly impair the glucuronidation of both enantiomers, leading to heightened drug exposure and an increased risk of bradycardia or orthostatic hypotension[7].

Data Presentation: Pharmacological Profiles

Table 1: Pharmacological Affinities of Carvedilol and Key Metabolites

Compoundβ1-Receptor Affinity (Kd)α1-Receptor Affinity (Kd)Pharmacological Status
Racemic Carvedilol ~0.8 nmol/L~15 nmol/LActive (Parent)
S(-)-Carvedilol 0.4 nmol/L14 nmol/LHighly Active (β/α1)
R(+)-Carvedilol 45 nmol/L16 nmol/LActive (α1 only)
O-Desmethylcarvedilol RetainedNegligibleActive Metabolite
Carvedilol N-Glucuronide >10,000 nmol/L>10,000 nmol/LInactive (Elimination)

Note: Data synthesized from stereopharmacological binding assays[2][8].

Experimental Protocol: In Vitro Stereoselective Glucuronidation Assay

To accurately quantify the mutual inhibition and clearance rates of Carvedilol N-glucuronides, researchers must utilize a self-validating in vitro microsomal system.

Scientific Rationale (Causality): UGT enzymes are localized on the luminal surface of the endoplasmic reticulum. In intact Human Liver Microsomes (HLMs), the lipid bilayer acts as a barrier to the highly polar cofactor UDP-glucuronic acid (UDPGA). To prevent cofactor transport from becoming the rate-limiting step, the microsomal membranes must be permeabilized using a pore-forming peptide (alamethicin) prior to the assay.

Step-by-Step Methodology
  • Microsomal Permeabilization: Pre-incubate HLMs (0.5 mg/mL protein) with alamethicin (50 µg/mg protein) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 for 15 minutes on ice. Purpose: Ensures unhindered UDPGA access to the UGT active site.

  • Substrate Addition: Add racemic carvedilol (or isolated R/S enantiomers) at varying concentrations (1–100 µM) to the permeabilized HLM mixture. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the glucuronidation reaction by adding the cofactor UDPGA (final concentration 2 mM). Incubate at 37°C for exactly 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., Carvedilol-d5). Purpose: Instantly denatures microsomal proteins, halting enzymatic activity and extracting the analytes.

  • Protein Precipitation & Isolation: Vortex the quenched mixture for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for analysis.

  • Chiral UHPLC-MS/MS Quantification: Inject the supernatant into a UHPLC system equipped with a chiral stationary phase (e.g., Chiralpak IB N-5) coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode to quantify the R- and S-Carvedilol N-β-D-Glucuronides.

Workflow Prep 1. Prepare HLM Incubation (Buffer, Alamethicin, MgCl2) Substrate 2. Add R/S-Carvedilol (Substrate) Prep->Substrate Reaction 3. Initiate with UDPGA (37°C, 30 mins) Substrate->Reaction Quench 4. Quench Reaction (Ice-cold Acetonitrile + IS) Reaction->Quench Centrifuge 5. Centrifugation (Protein Precipitation) Quench->Centrifuge Analysis 6. Chiral UHPLC-MS/MS (Quantify N-Glucuronides) Centrifuge->Analysis

In vitro workflow for evaluating stereoselective glucuronidation using Human Liver Microsomes.

Conclusion

While Carvedilol N-β-D-Glucuronide enantiomers do not bind to adrenergic receptors, their formation is a critical determinant of carvedilol's clinical safety and efficacy. The stereoselective nature of UGT-mediated clearance, coupled with the mutual metabolic inhibition between the R(+) and S(-) enantiomers, dictates the bioavailability of the highly potent S(-)-carvedilol[4][7]. Understanding these dynamics through rigorous chiral UHPLC-MS/MS workflows is essential for drug development professionals aiming to predict drug-drug interactions, pharmacogenomic variances, and dose-dependent toxicities.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: tandfonline.
  • Source: wikipedia.
  • Source: mdpi.
  • Source: laboratorystandards.
  • Source: veeprho.
  • Source: clinpgx.

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Exploratory

The Glucuronidation of Carvedilol: A Mechanistic and Methodological Guide

This technical guide provides a comprehensive exploration of the mechanism and experimental analysis of carvedilol glucuronidation, a critical pathway in the metabolism of this widely prescribed beta-blocker. Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive exploration of the mechanism and experimental analysis of carvedilol glucuronidation, a critical pathway in the metabolism of this widely prescribed beta-blocker. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents detailed experimental protocols, and offers insights into the clinical implications of this metabolic process.

Introduction: The Clinical Context of Carvedilol Metabolism

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1-adrenergic blocking activity, indicated for the treatment of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.[1][2] Administered as a racemic mixture of R(+) and S(-) enantiomers, carvedilol undergoes extensive first-pass metabolism in the liver, with glucuronidation being a primary phase II metabolic pathway.[3][4][5][6] The S(-)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[3][7] Understanding the nuances of its metabolism, particularly the stereoselective nature of glucuronidation, is paramount for optimizing its therapeutic efficacy and minimizing adverse drug reactions.

The metabolism of carvedilol is complex, involving both phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes (primarily CYP2D6 and CYP2C9) and phase II conjugation reactions.[1][2][4][8][9] Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, plays a pivotal role in the detoxification and elimination of carvedilol and its phase I metabolites.[1][10][11]

The Core Mechanism: UGT Isoforms and Metabolite Formation

The glucuronidation of the parent carvedilol molecule is primarily carried out by three key UGT isoforms in the human liver: UGT1A1, UGT2B4, and UGT2B7.[1][10] This process results in the formation of two distinct glucuronide conjugates, designated as G1 and G2.[10]

The involvement of these specific UGT isoforms in the formation of G1 and G2 is as follows:

  • UGT1A1: Specifically catalyzes the formation of the G2 glucuronide.[10]

  • UGT2B4: Uniquely, this isoform is capable of forming both G1 and G2 glucuronides.[10]

  • UGT2B7: Is responsible for the formation of the G1 glucuronide.[10]

This intricate interplay of multiple enzymes contributing to the formation of different metabolites underscores the complexity of carvedilol's metabolic profile.

Stereoselectivity in Carvedilol Glucuronidation

A crucial aspect of carvedilol's metabolism is its stereoselectivity. In vitro studies using human liver microsomes have demonstrated a preference for the glucuronidation of the S-enantiomer of carvedilol at all concentrations.[1][11] However, in intestinal microsomes, the preference is for S-carvedilol at low concentrations and R-carvedilol at high concentrations.[1][11]

Further investigations into the specific UGT isoforms have revealed distinct stereopreferences:

  • UGT1A1 shows a preference for metabolizing R-carvedilol .[12][13]

  • UGT2B7 preferentially metabolizes S-carvedilol .[12][13]

This opposing stereoselectivity of UGT1A1 and UGT2B7 highlights the fine-tuned and complex regulation of carvedilol enantiomer disposition in the body.

Diagram of Carvedilol Glucuronidation Pathway

Carvedilol_Glucuronidation cluster_carvedilol Carvedilol Enantiomers cluster_ugts UGT Enzymes cluster_glucuronides Glucuronide Metabolites R-Carvedilol R-Carvedilol UGT1A1 UGT1A1 R-Carvedilol->UGT1A1 Prefers R-form UGT2B4 UGT2B4 R-Carvedilol->UGT2B4 S-Carvedilol S-Carvedilol S-Carvedilol->UGT2B4 UGT2B7 UGT2B7 S-Carvedilol->UGT2B7 Prefers S-form G2 G2 UGT1A1->G2 G1 G1 UGT2B4->G1 UGT2B4->G2 UGT2B7->G1

Caption: Metabolic pathway of carvedilol glucuronidation by UGT enzymes.

Enzyme Kinetics of Carvedilol Glucuronidation

The kinetics of carvedilol glucuronidation have been investigated using human liver microsomes and recombinant UGT isoforms. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) values provide insight into the affinity of the enzymes for the substrate and the maximum rate of the reaction.

Enzyme SourceMetaboliteKm (µM)Vmax (pmol/min/mg protein)
Human Liver Microsomes G126.6106
G246.044.5
Recombinant UGT1A1 G222.1 - 55.13.33 - 7.88
Recombinant UGT2B4 G1 & G222.1 - 55.13.33 - 7.88
Recombinant UGT2B7 G122.1 - 55.13.33 - 7.88
Chinese Liver Microsomes (S)-Carvedilol118 ± 442500 ± 833
(R)-Carvedilol24 ± 7953 ± 399

Data compiled from references[10][14]. Note that the ranges for recombinant enzymes reflect the variability reported in the literature.

These kinetic parameters suggest that UGT2B4 and UGT2B7 have similar affinity and catalytic efficiency for G1 formation.[10] For G2 formation, UGT2B4 exhibits a lower Km and higher intrinsic clearance (Vmax/Km) compared to UGT1A1, suggesting a more efficient catalytic process by UGT2B4 for this metabolite.[10]

Experimental Protocols for Studying Carvedilol Glucuronidation

To facilitate further research in this area, this section provides a detailed, step-by-step methodology for an in vitro carvedilol glucuronidation assay using human liver microsomes.

In Vitro Carvedilol Glucuronidation Assay

Objective: To determine the formation of carvedilol glucuronides (G1 and G2) in the presence of human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Carvedilol (racemic mixture or individual enantiomers)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Alamethicin

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Triethylamine

  • Internal standard (e.g., (S)-propafenone)

Experimental Workflow Diagram

Glucuronidation_Workflow cluster_prep 1. Reaction Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination & Sample Prep cluster_analysis 4. HPLC Analysis prep_mix Prepare reaction mixture: - HLM - Carvedilol - MgCl2 - Alamethicin - Tris-HCl buffer pre_incubate Pre-incubate at 37°C for 5 min prep_mix->pre_incubate start_reaction Initiate reaction with UDPGA pre_incubate->start_reaction incubate Incubate at 37°C for 25 min start_reaction->incubate terminate Terminate with cold acetonitrile incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge extract Extract supernatant with chloroform/water centrifuge->extract inject Inject aqueous layer into HPLC extract->inject detect Fluorescence detection (Ex: 240 nm, Em: 340 nm) inject->detect quantify Quantify G1 and G2 peaks detect->quantify

Caption: Step-by-step workflow for in vitro carvedilol glucuronidation assay.

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Human liver microsomes (e.g., 0.5 - 1.0 mg/mL protein)

      • Carvedilol (at desired concentrations, e.g., 1-100 µM)

      • MgCl₂ (e.g., 10 mM)

      • Alamethicin (a pore-forming agent to activate UGTs, e.g., 25 µg/mL)

      • Tris-HCl buffer (e.g., 50 mM, pH 7.4) to the final volume.

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiation of Reaction:

    • Initiate the glucuronidation reaction by adding UDPGA (e.g., 2 mM final concentration).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 25 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for HPLC Analysis:

    • Centrifuge the terminated reaction mixture (e.g., at 3000 x g for 5 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • To remove unreacted carvedilol, add chloroform and water to the supernatant, vortex, and centrifuge.

    • The carvedilol glucuronides will remain in the aqueous (upper) layer.

  • HPLC Analysis:

    • Inject an aliquot of the aqueous layer onto an HPLC system equipped with a fluorescence detector.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., L-column2 ODS)

      • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer with triethylamine.

      • Flow Rate: 0.7 mL/min

      • Column Temperature: 40°C

      • Fluorescence Detection: Excitation wavelength of 240 nm and an emission wavelength of 340 nm.

    • Identify and quantify the peaks corresponding to the G1 and G2 glucuronides based on their retention times, which can be confirmed using synthesized standards or by LC-MS/MS analysis.

Clinical Implications and Future Directions

The intricate mechanism of carvedilol glucuronidation has significant clinical implications.

  • Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of UGT1A1, UGT2B4, or UGT2B7 can potentially alter the pharmacokinetics of carvedilol, leading to either reduced efficacy or increased risk of adverse effects. For instance, amiodarone has been shown to enhance the glucuronidation of R-carvedilol in vitro.[15][16]

  • Pharmacogenomics: Genetic polymorphisms in the UGT1A1 and UGT2B7 genes can lead to inter-individual variability in carvedilol metabolism and response.[12][13] Patients with certain genetic variants may have reduced metabolic activity, leading to higher plasma concentrations of carvedilol and an increased risk of adverse events.[12][13]

  • Disease States: Liver disease can significantly impair carvedilol metabolism, leading to increased bioavailability and the need for dose adjustments.[3][17]

Future research should continue to explore the precise structural identification of the G1 and G2 glucuronides, the contribution of other UGT isoforms to carvedilol metabolism, and the clinical impact of pharmacogenetic variations in a larger patient population. A deeper understanding of these factors will pave the way for a more personalized approach to carvedilol therapy.

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

  • Ohno, Y., et al. (2004). Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol. Drug Metabolism and Disposition, 32(2), 203-208. Retrieved from [Link]

  • Takekuma, Y., et al. (2007). Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity. Drug Metabolism and Pharmacokinetics, 22(6), 444-451. Retrieved from [Link]

  • Takekuma, Y., et al. (2007). Stereoselective Metabolism of Racemic Carvedilol by UGT1A1 and UGT2B7, and Effects of Mutation of these Enzymes on Glucuronidation Activity. Journal of Health Science, 53(6), 723-731. Retrieved from [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 21(5), 333-345. Retrieved from [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Clinical Pharmacokinetics and Pharmacodynamics of Carvedilol. Semantic Scholar. Retrieved from [Link]

  • (carvedilol) Tablets - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) 3.125, 6.25, 12.5 and 25 mg Congestive Heart Failure Agent Sivem Pharmaceutical ULC. (2012, May 1). Retrieved from [Link]

  • Fukumoto, K., et al. (2016). In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes with Bovine Serum Albumin. Biological & Pharmaceutical Bulletin, 39(8), 1359-1363. Retrieved from [Link]

  • Tsoni, A. A., & Mikropoulou, E. V. (2019). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Current Drug Metabolism, 20(10), 785-789. Retrieved from [Link]

  • Hanioka, N., et al. (2012). Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. Pharmacology, 90(3-4), 186-193. Retrieved from [Link]

  • Carvedilol. (n.d.). PubChem. Retrieved from [Link]

  • US8449914B2 - Controlled release carvedilol compositions - Google Patents. (n.d.).
  • Carvedilol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhou, Q., et al. (2010). Stereoselective glucuronidation of carvedilol by Chinese liver microsomes. Acta Pharmacologica Sinica, 31(8), 1007-1012. Retrieved from [Link]

  • Sizar, O., & Gupta, M. (2024). Carvedilol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Fukumoto, K., et al. (2016). In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes with Bovine Serum Albumin. Biological & Pharmaceutical Bulletin, 39(8), 1359-1363. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of Carvedilol and a Proposed Method for its N-β-D-Glucuronide Metabolite in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust quantification of the non-selective β-adrenergic antagonist, Carvedilol, in human plasma. Furthermore, leveraging established principles of metabolite bioanalysis, we propose a scientifically grounded protocol for the quantification of its significant, yet less characterized, metabolite, Carvedilol N-β-D-Glucuronide. This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies of Carvedilol. The methodologies described herein are designed to meet the rigorous standards of bioanalytical method validation, ensuring data integrity and reliability.

Introduction: The Clinical and Metabolic Significance of Carvedilol

Carvedilol is a widely prescribed medication for the management of heart failure and hypertension.[1] It functions as a non-selective beta-blocker and an alpha-1 adrenergic blocker, exhibiting vasodilatory and antioxidant properties.[2] The clinical efficacy and safety of Carvedilol are intrinsically linked to its pharmacokinetic profile, which is governed by extensive hepatic metabolism.[3][4]

Metabolism of Carvedilol proceeds primarily through aromatic ring oxidation and glucuronidation.[3][5] While the oxidative metabolites, such as 4'- and 5'-hydroxyphenyl Carvedilol, have been well-characterized and are known to possess pharmacological activity, direct conjugation of the parent molecule with glucuronic acid represents a major metabolic pathway.[1][5] Specifically, the formation of Carvedilol N-β-D-Glucuronide is a significant route of elimination.[6] Accurate quantification of both the parent drug and its major metabolites in plasma is crucial for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, and for assessing inter-individual variability in clinical response.

This document provides a robust, step-by-step protocol for the quantification of Carvedilol, and a proposed, yet-to-be-validated, extension of this method for Carvedilol N-β-D-Glucuronide, addressing a current gap in readily available, detailed analytical procedures for this specific metabolite.

Scientific Principles of the Method

The analytical strategy hinges on the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). The core of this protocol involves the isolation of the analytes from the complex plasma matrix, followed by their ionization and detection based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Sample Preparation: The Rationale for Protein Precipitation

For the quantification of Carvedilol and its N-β-D-glucuronide metabolite from plasma, a protein precipitation (PPT) method is employed. This technique is selected for its simplicity, speed, and suitability for high-throughput analysis.[7] The addition of a cold organic solvent, such as acetonitrile, efficiently denatures and precipitates plasma proteins, releasing the analytes into the supernatant. This single-step extraction is effective for a broad range of analytes and minimizes the potential for analyte loss that can occur with more complex multi-step procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Chromatographic Separation

A reversed-phase C18 column is utilized for the chromatographic separation. This stationary phase provides excellent retention and separation of moderately nonpolar compounds like Carvedilol from endogenous plasma components. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a pH modifier (formic acid), is optimized to achieve sharp peak shapes and adequate retention times.

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. For Carvedilol N-β-D-Glucuronide, the characteristic neutral loss of the glucuronyl moiety (176 Da) is a key feature of its fragmentation.[8]

Materials and Reagents

  • Carvedilol reference standard (≥98% purity)

  • Carvedilol N-β-D-Glucuronide reference standard (if available for validation)

  • Carvedilol-d5 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation and Analytical Conditions

Liquid Chromatography System
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry System
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Ion Source Temperature: 500 °C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Nebulizer Gas: 55 psi.

MRM Transitions and Parameters

The following table summarizes the optimized MRM transitions and compound-specific parameters for Carvedilol and the proposed parameters for its N-β-D-Glucuronide.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Carvedilol 407.2100.11503780
Carvedilol-d5 (IS) 412.2105.11503985
Carvedilol N-β-D-Glucuronide (Proposed) 583.3407.2150To be optimizedTo be optimized

Note: The MRM transition for Carvedilol N-β-D-Glucuronide is proposed based on the neutral loss of the glucuronic acid moiety (176 Da). The collision energy and declustering potential will require experimental optimization.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Carvedilol and Carvedilol-d5 in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Carvedilol-d5 stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate Carvedilol working solutions to prepare a calibration curve ranging from 0.5 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.

Sample Preparation Protocol

G cluster_prep Plasma Sample Preparation plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is Add 25 µL of Internal Standard (100 ng/mL) plasma->is vortex1 Vortex Mix (10 sec) is->vortex1 ppt Add 300 µL of cold Acetonitrile vortex1->ppt vortex2 Vortex Mix (1 min) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 200 µL of Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS System supernatant->injection

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation (as per FDA and ICH M10 Guidelines)

A comprehensive validation of the bioanalytical method for Carvedilol should be performed to ensure its reliability for its intended purpose.[9][10] The proposed method for Carvedilol N-β-D-Glucuronide would require a full validation once a reference standard is available.

Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity A linear regression with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect The matrix effect should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous plasma components. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in plasma should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.
Representative Validation Data for Carvedilol

The following table presents typical validation results for the quantification of Carvedilol in human plasma.

QC Level (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ (0.5) 6.8104.28.5102.7
Low QC (1.5) 5.298.76.1101.5
Mid QC (50) 4.1101.35.399.8
High QC (150) 3.597.94.798.6

Proposed Fragmentation Pathway

G cluster_carvedilol Carvedilol Fragmentation cluster_glucuronide Proposed Carvedilol N-β-D-Glucuronide Fragmentation parent_carv Carvedilol [M+H]+ = 407.2 fragment_carv Product Ion m/z = 100.1 parent_carv->fragment_carv CID parent_gluc Carvedilol N-β-D-Glucuronide [M+H]+ = 583.3 fragment_gluc Carvedilol Aglycone [M+H]+ = 407.2 parent_gluc->fragment_gluc CID (-176 Da)

Caption: Proposed fragmentation pathways for Carvedilol and its N-β-D-Glucuronide.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of Carvedilol in human plasma. The protocol is designed for high-throughput analysis and meets the stringent requirements of regulatory bioanalytical method validation guidelines. Additionally, the proposed method for Carvedilol N-β-D-Glucuronide offers a strong starting point for researchers seeking to expand the scope of their Carvedilol metabolism studies. The successful validation of this proposed method will enable a more complete characterization of Carvedilol's pharmacokinetic profile.

References

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. (n.d.). PMC. [Link]

  • Quantification of Carvedilol in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to Bioequivalence Study. (2005). PubMed. [Link]

  • (carvedilol) Tablets. (n.d.). accessdata.fda.gov. [Link]

  • Carvedilol Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) 3.125, 6.25, 12.5 and 25 mg Congestive Heart Failure Agent Sivem Pharmaceutical ULC. (2012). [Link]

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). PubMed. [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. (n.d.). [Link]

  • Full scan and product ion mass spectra of a glucuronide of carvedilol... (n.d.). ResearchGate. [Link]

  • Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. (n.d.). PMC. [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (n.d.). Connect Journals. [Link]

  • Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). PMC. [Link]

  • Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine. (2005). PubMed. [Link]

  • Incomplete hydrolysis of midazolam-glucuronide can cause false negatives on urine drug confirmation by liquid chromatography tandem mass spectrometry. (n.d.). Kura Biotech. [Link]

  • Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. (2023). PMC. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS. (n.d.). PMC. [Link]

  • Novel design and synthesis of modified structure of Carvedilol. (2011). University of Arizona. [Link]

  • Carvedilol N-beta-D-Glucuronide | CAS 216973-69-2. (n.d.). Veeprho. [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. (n.d.). PMC. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (n.d.). PMC. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]

  • Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer. (2010). Semantic Scholar. [Link]

Sources

Application

Application Note: Chemical Synthesis and Analytical Validation of Carvedilol N-β-D-Glucuronide Reference Standards

Introduction & Metabolic Context Carvedilol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for heart failure and hypertension[1]. During hepatic phase II metabolism, carvedilol un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Metabolic Context

Carvedilol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for heart failure and hypertension[1]. During hepatic phase II metabolism, carvedilol undergoes extensive conjugation. While O-glucuronidation by UGT1A1, UGT2B4, and UGT2B7 is a known pathway[1], the formation of N-glucuronides—specifically at the carbazole nitrogen—represents a critical metabolic clearance mechanism[2].

The synthesis of the highly pure Carvedilol N-β-D-Glucuronide reference standard (CAS 216973-69-2) is essential for accurate LC-MS/MS pharmacokinetic tracking, metabolite quantification, and regulatory compliance[3]. Because direct biological extraction yields insufficient quantities, a robust, stereoselective chemical synthesis is required.

UGT_Pathway C Carvedilol (Parent Drug) UGT Hepatic UGTs (UGT1A1, 2B4, 2B7) C->UGT Met1 O-Glucuronides (Minor) UGT->Met1 O-conjugation Met2 Carvedilol N-Glucuronide (Major Metabolite) UGT->Met2 N-conjugation UDP UDP-Glucuronic Acid UDP->UGT

Fig 1: Hepatic UGT-mediated glucuronidation pathways of Carvedilol.

Mechanistic Rationale for Synthetic Design

Carvedilol possesses three highly reactive nucleophilic sites: an aliphatic secondary amine, a secondary alcohol, and a carbazole nitrogen. Synthesizing the carbazole N-glucuronide requires strict regiocontrol.

  • Orthogonal Protection: The aliphatic amine and alcohol are significantly more nucleophilic than the sterically hindered carbazole NH. We utilize Benzyl chloroformate (Cbz-Cl) and Benzyl bromide (Bn-Br) to mask these sites. Cbz and Benzyl groups are chosen specifically because they can be removed via catalytic hydrogenolysis, a mild condition that preserves the acid-sensitive N-glycosidic bond.

  • Stereoselective Glycosylation: N-glucuronidation is achieved using a modified Koenigs-Knorr reaction[4]. By utilizing methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranuronate (bromo sugar) as the donor, the 2-O-acetyl group provides neighboring group participation. Upon activation, it forms an intermediate oxocarbenium ion that blocks the α-face, forcing the carbazole nucleophile to attack exclusively from the β-face, ensuring >99% β-anomeric purity.

  • Sequenced Deprotection: Causality dictates the order of deprotection. Saponification (LiOH) must be performed before hydrogenolysis. If the Cbz group were removed first, the liberated secondary amine could intramolecularly attack the glucuronide's methyl ester, leading to lactamization and total loss of yield.

Synthesis_Workflow A Carvedilol API B Step 1: N/O-Protection (Cbz-Cl, Bn-Br) A->B Masks aliphatic amine & alcohol C Step 2: N-Glucuronidation (Bromo-sugar + NaH) B->C Selective carbazole activation D Step 3: Saponification (LiOH) C->D Removes ester/acetyls E Step 4: Hydrogenolysis (Pd/C, H2) D->E Removes Cbz/Bn groups F Carvedilol N-β-D-Glucuronide (CAS 216973-69-2) E->F Prep-HPLC Purification

Fig 2: Step-by-step chemical synthesis workflow for Carvedilol N-glucuronide.

Step-by-Step Experimental Protocol

Phase I: Selective Masking of Aliphatic Moieties
  • N-Protection: Dissolve 10.0 g of Carvedilol API in 100 mL of anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA). Cool to 0°C. Dropwise, add 1.1 eq of Benzyl chloroformate (Cbz-Cl). Stir for 2 hours. Self-Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting material.

  • O-Protection: Concentrate the reaction mixture and redissolve in anhydrous DMF (80 mL). Cool to 0°C and add 1.2 eq of Sodium Hydride (NaH, 60% dispersion). Stir for 30 mins, then add 1.2 eq of Benzyl bromide (Bn-Br). Stir at room temperature for 4 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield N-Cbz-O-Bn-Carvedilol .

Phase II: Stereoselective N-Glucuronidation
  • Activation: Dissolve 5.0 g of N-Cbz-O-Bn-Carvedilol in anhydrous DMF (50 mL) under an argon atmosphere. Add 1.5 eq of NaH to deprotonate the carbazole NH. Stir for 45 minutes until hydrogen evolution ceases.

  • Conjugation: Add 2.0 eq of methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranuronate. Stir at 40°C for 16 hours.

  • Workup: Quench with ice water. Extract with DCM (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the protected conjugate. Self-Validation: LC-MS must confirm the mass of the protected intermediate before proceeding to deprotection.

Phase III: Orthogonal Deprotection Strategy
  • Saponification (Ester/Acetyl Cleavage): Dissolve the protected conjugate in a 2:1:1 mixture of THF/MeOH/H₂O. Add 5.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 4 hours. Causality Note: LiOH is strictly used over NaOH to prevent epimerization at the C-5 position of the glucuronic acid ring. Neutralize with Amberlite IR-120 (H⁺ form) resin, filter, and lyophilize.

  • Hydrogenolysis (Cbz/Bn Cleavage): Dissolve the saponified intermediate in MS-grade Methanol. Add 10% Pd/C (10% w/w). Degas the reaction vessel and flush with H₂ gas (1 atm) via balloon. Stir vigorously for 12 hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

Phase IV: Purification and Isolation
  • Prep-HPLC: Purify the crude product using a Preparative HPLC system (C18 column, 250 x 21.2 mm, 5 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile. Run a gradient from 10% B to 60% B over 30 minutes.

  • Lyophilization: Pool the fractions containing the pure β-anomer (confirmed via analytical LC-MS) and lyophilize to yield Carvedilol N-β-D-Glucuronide as a white powder.

Quantitative Data & Specifications

The following table summarizes the expected analytical specifications for the synthesized reference standard, ensuring it meets the rigorous criteria required for bioanalytical assay validation[3].

ParameterSpecificationAnalytical Method
IUPAC Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]oxane-2-carboxylic acidStructural Elucidation
Appearance White to off-white solidVisual Inspection
Chemical Purity ≥ 98.0%HPLC-UV (254 nm)
Isomeric Purity > 99% β-anomer¹H-NMR ( J1,2​ coupling constant > 7 Hz)
Exact Mass 582.2213 DaHRMS (ESI+)
Molecular Weight 582.60 g/mol Mass Spectrometry
Overall Yield 18 - 25%Gravimetric

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) of Intact Carvedilol N-β-D-Glucuronide from Human Urine for LC-MS/MS Analysis

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Anti-Doping Scientists. Content Focus: Mechanistic SPE design, causality in sample preparation, and self-validating analytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Anti-Doping Scientists. Content Focus: Mechanistic SPE design, causality in sample preparation, and self-validating analytical workflows.

Introduction & Clinical Rationale

Carvedilol is a non-selective β-adrenergic and α₁-adrenergic antagonist widely prescribed for heart failure and hypertension. In pharmacokinetic profiling and anti-doping analysis, detecting carvedilol in human urine presents a significant analytical challenge. The parent drug undergoes extensive phase II metabolism, meaning it is often present at low ng/mL levels approaching the limit of detection in excretion urine[1].

Historically, analysts have relied on enzymatic hydrolysis (using β-glucuronidase) to cleave the conjugates and measure total carvedilol[2][3]. However, this approach introduces variability due to incomplete hydrolysis and obscures the true metabolic profile. Direct analysis of the intact Carvedilol N-β-D-Glucuronide —which is excreted at concentrations up to 10 times higher than the unchanged parent[1]—provides a more reliable, fit-for-purpose analytical target. Because urine is a highly complex matrix containing salts, urea, and endogenous proteins, a highly selective Solid-Phase Extraction (SPE) protocol is mandatory to prevent ion suppression during LC-MS/MS analysis.

Mechanistic Principles of Extraction: Why Mixed-Mode SPE?

To extract the intact glucuronide, we must exploit its unique physicochemical properties. Carvedilol N-β-D-Glucuronide is an ampholyte. It retains the lipophilic carbazole and phenyl ring structures of the parent drug, but the glucuronic acid conjugation introduces a highly hydrophilic, strong carboxylic acid moiety (pKa ~3.2).

While traditional reversed-phase (e.g., C18) or strong cation exchange (MCX) sorbents are ideal for the basic parent carvedilol[4], they fail to provide adequate selectivity for the acidic glucuronide. Therefore, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent.

The Causality of the MAX Mechanism:

  • Deprotonation: By basifying the urine sample to pH > 10, the glucuronide's carboxylic acid is fully deprotonated ( COO− ).

  • Dual Retention: When loaded onto the MAX sorbent, the analyte binds via two simultaneous mechanisms: hydrophobic interactions with the polymeric backbone and strong ionic interactions between the COO− of the analyte and the quaternary amine ( N+ ) of the sorbent.

  • Orthogonal Washing: Because the glucuronide is locked in place ionically, we can aggressively wash the sorbent with 100% organic solvent (Methanol). This breaks all hydrophobic bonds, selectively washing away the neutral, lipophilic parent carvedilol and endogenous lipids, leaving only the glucuronide behind.

  • Targeted Elution: Elution is achieved by dropping the pH with Formic Acid, neutralizing the glucuronide to its uncharged state ( COOH ), thereby breaking the ionic bond and releasing the highly purified analyte.

Workflow Visualization

SPE_Workflow Urine Human Urine Sample (Complex Matrix) Pretreatment Sample Pre-treatment Dilute with 2% NH4OH (pH > 10) Deprotonates Glucuronide (COO-) Urine->Pretreatment Load Load Sample Analyte binds via Ionic & Hydrophobic Interactions Pretreatment->Load Condition Condition MAX Sorbent 1. MeOH (Activates Phase) 2. H2O 3. 2% NH4OH (Equilibrates) Condition->Load Wash1 Wash 1: 2% NH4OH (aq) Removes Polar Neutrals & Salts Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Lipophilic Bases (e.g., Parent Carvedilol) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH Neutralizes Glucuronide (COOH) Releases Analyte Wash2->Elute Analyze LC-MS/MS Analysis Intact Glucuronide Detection Elute->Analyze

Fig 1. Mixed-mode anion exchange (MAX) SPE workflow for Carvedilol N-β-D-Glucuronide.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a built-in validation matrix. You must prepare three parallel sets of samples to independently verify Extraction Recovery (RE) and Matrix Effect (ME).

Materials & Reagents
  • Sorbent: Oasis® MAX (30 mg, 1 cc) or equivalent polymeric strong anion exchange cartridge[4].

  • Reagents: LC-MS grade Methanol (MeOH), Water ( H2​O ), Ammonium Hydroxide ( NH4​OH ), and Formic Acid (FA).

  • Internal Standard (IS): Carvedilol-d5 N-β-D-Glucuronide (1 µg/mL in MeOH).

Sample Pre-treatment
  • Centrifuge the human urine sample at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer 500 µL of the supernatant to a clean glass vial.

  • Add 500 µL of 2% NH4​OH in water. Causality: This raises the pH above 10, ensuring the glucuronide is negatively charged for ionic retention.

  • Spike with 10 µL of the IS solution and vortex for 30 seconds.

Solid-Phase Extraction (SPE) Steps
  • Conditioning: Pass 1.0 mL of 100% MeOH through the cartridge to activate the hydrophobic polymer backbone. Follow with 1.0 mL of H2​O , then 1.0 mL of 2% NH4​OH (aq) to equilibrate the sorbent at the loading pH.

  • Loading: Apply the 1.0 mL pre-treated urine sample. Maintain a flow rate of ~1 mL/min to allow sufficient residence time for ionic binding.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% NH4​OH (aq). Causality: Washes away unbound polar endogenous compounds (salts, urea) while maintaining the basic pH to keep the analyte ionically bound.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Causality: Disrupts all hydrophobic interactions. Lipophilic neutrals and bases (including parent carvedilol) are eluted to waste. The glucuronide remains anchored via the strong anion exchange mechanism.

  • Elution: Apply 1.0 mL of 2% Formic Acid in MeOH. Causality: The acidic environment (pH < 3) protonates the glucuronide ( COO− COOH ), breaking the ionic tether. The organic solvent simultaneously disrupts hydrophobic interactions, eluting the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).

Protocol Self-Validation System

To validate the absence of ion suppression and confirm extraction efficiency, calculate the following using peak areas from LC-MS/MS:

  • Set A (Neat): Analyte spiked directly into reconstitution solvent.

  • Set B (Post-Spike): Blank urine extracted via the protocol, then spiked with analyte prior to evaporation.

  • Set C (Pre-Spike): Blank urine spiked with analyte, then extracted via the protocol.

Calculations:

  • Matrix Effect (ME %) = (Area Set B / Area Set A) × 100

  • Extraction Recovery (RE %) = (Area Set C / Area Set B) × 100

Quantitative Data Summaries

The orthogonal washing strategy of the MAX sorbent yields exceptional selectivity, as demonstrated by the differential recovery of the parent drug versus the glucuronide metabolite during the SPE steps.

Table 1: SPE Wash and Elution Optimization Profiles

SPE StepSolvent CompositionGlucuronide Recovery (%)Parent Carvedilol Recovery (%)Mechanistic Causality
Wash 1 2% NH4​OH (aq)< 0.1< 0.1Removes polar salts; both analytes retained via distinct mechanisms.
Wash 2 100% Methanol< 0.1> 95.0Elutes neutral lipophilic parent; glucuronide remains ionically bound.
Elution 2% FA in Methanol> 92.0 < 0.5Acid neutralizes the glucuronide, breaking the ionic bond for targeted elution.

Table 2: Self-Validating Method Performance (n=6)

Concentration LevelTrue Recovery (RE %)Matrix Effect (ME %)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Low QC (5 ng/mL) 91.4 ± 3.298.24.25.6
Mid QC (50 ng/mL) 93.6 ± 2.1101.53.14.8
High QC (250 ng/mL) 92.8 ± 1.899.12.83.9

(Note: Matrix effects between 85% and 115% indicate that ion suppression/enhancement is negligible, validating the efficacy of the 100% MeOH wash step).

References

  • Importance of phase II metabolites for the detection of beta-blockers by direct urine analysis. German Sport University Cologne (DSHS).[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. National Center for Biotechnology Information (PMC).[Link]

  • Toxicological Screening with Formula-Based Metabolite Identification by Liquid Chromatography/Time-of-Flight Mass Spectrometry. Analytical Chemistry (ACS Publications).[Link]

  • Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. PubMed.[Link]

Sources

Application

Application Note: Advanced HPLC-MS/MS Method Development for the Detection and Isomeric Differentiation of Carvedilol N-β-D-Glucuronide

Executive Summary & Metabolic Context Carvedilol is a highly lipophilic, non-selective β-adrenoceptor and α1-adrenoceptor antagonist widely prescribed for heart failure and hypertension[1]. During its first-pass metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Metabolic Context

Carvedilol is a highly lipophilic, non-selective β-adrenoceptor and α1-adrenoceptor antagonist widely prescribed for heart failure and hypertension[1]. During its first-pass metabolism in the liver, carvedilol undergoes extensive Phase II biotransformation. Glucuronidation, catalyzed primarily by the enzymes UGT1A1, UGT2B4, and UGT2B7, is a dominant clearance pathway[1].

Analytically, tracking this metabolism is highly complex because carvedilol forms two distinct positional isomers: an O-glucuronide and an N-β-D-glucuronide [2]. Developing a robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the N-glucuronide requires overcoming severe polarity shifts, isomeric interference, and the inherent chemical instability of the N-glucuronidic bond.

Pathway CARV Carvedilol (Racemate) Lipophilic Parent UGT UGT Enzymes (UGT1A1, 2B4, 2B7) CARV->UGT Phase II Metabolism O_GLUC O-Glucuronide Stable Isomer UGT->O_GLUC O-Conjugation N_GLUC N-β-D-Glucuronide Acid-Labile Isomer UGT->N_GLUC N-Conjugation

Fig 1. Carvedilol Phase II glucuronidation pathway highlighting isomeric metabolite formation.

Methodological Rationale: Designing a Self-Validating System

To ensure scientific integrity and reproducibility, this protocol is engineered around the specific physicochemical vulnerabilities of Carvedilol N-β-D-Glucuronide.

Sample Preparation: Avoiding Acid-Catalyzed Hydrolysis

Traditional bioanalytical workflows often utilize strong acids (e.g., trichloroacetic acid or formic acid) to crash proteins or stop enzymatic reactions. However, N-glucuronides are notoriously acid-labile and will rapidly hydrolyze back into the parent carvedilol under acidic conditions[2]. To prevent artificial inflation of the parent drug concentration and loss of the metabolite, this protocol strictly employs a neutral protein precipitation (PPT) using ice-cold acetonitrile.

Chromatographic Strategy: The pH Balancing Act

Because collision-induced dissociation (CAD) mass spectra for deprotonated carvedilol O- and N-glucuronides are essentially identical, mass spectrometry alone cannot differentiate the isomers without specialized gas-phase ion/molecule reactions (such as using HSiCl₃)[2]. Therefore, baseline chromatographic resolution is mandatory . Furthermore, standard LC-MS mobile phases containing 0.1% Formic Acid (pH ~2.7) induce on-column degradation of the N-glucuronide[2]. We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 5.5. This slightly acidic-to-neutral pH stabilizes the N-glucuronide while maintaining sufficient volatility for electrospray ionization (ESI).

Detection: ESI-MS/MS Transitions

Carvedilol glucuronides yield a strong protonated precursor ion [M+H]+ at m/z 583.5. Upon fragmentation, the primary product ion is observed at m/z 407.4, corresponding to the cleavage and loss of the glucuronic acid moiety (176 amu) to yield the parent carvedilol ion[3].

Workflow Matrix Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (Cold ACN, Neutral pH) Matrix->Prep HPLC Reversed-Phase HPLC (C18, pH 5.5 Buffer) Prep->HPLC MS ESI-MS/MS Detection (m/z 583.5 -> 407.4) HPLC->MS

Fig 2. Optimized LC-MS/MS workflow for preserving and detecting acid-labile N-glucuronides.

Step-by-Step Experimental Protocol

Phase 1: In Vitro Microsomal Incubation & Extraction
  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM) (0.5 mg/mL protein), 2 mM UDP-glucuronic acid (UDPGA), and 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding Carvedilol (final concentration 1–100 µM)[4].

  • Reaction: Incubate at 37°C in a shaking water bath for 30 minutes.

  • Quenching (Critical): Terminate the reaction by adding 3 volumes (e.g., 300 µL) of ice-cold 100% Acetonitrile . Do not use acidic quenchers.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins[5].

  • Preparation for Injection: Transfer the supernatant to an HPLC autosampler vial. Keep chilled at 4°C until injection.

Phase 2: HPLC Separation Conditions

Use a high-coverage C18 column capable of retaining polar metabolites while resisting phase collapse in high-aqueous starting conditions.

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with dilute acetic acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

Table 1: Optimized Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic (Retain polar glucuronides)
6.04060Linear gradient (Elute isomers)
7.5595Linear gradient (Wash parent drug)
9.0595Isocratic
9.19010Re-equilibration
12.09010End
Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3].

Table 2: MS/MS Source and MRM Parameters

ParameterSetting / Value
Capillary Voltage3.0 kV
Source Temperature120 °C
Desolvation Temperature400 °C
Analyte MRM Transition (m/z)
Carvedilol (Parent)407.4 → 222.1 (Collision Energy: 25V)
Carvedilol Glucuronides583.5 → 407.4 (Collision Energy: 20V)

Note: The O-glucuronide and N-glucuronide will share the 583.5 → 407.4 transition but will elute at distinct retention times (typically, the N-glucuronide elutes slightly later than the O-glucuronide depending on the exact stationary phase chemistry)[2].

Quantitative Data & Validation Summary

When validating this method according to ICH M10 guidelines for bioanalytical methods, special attention must be paid to the stability of the N-glucuronide during freeze-thaw cycles and autosampler residence time.

Table 3: Representative Validation Metrics

MetricCarvedilol ParentCarvedilol N-Glucuronide
Linear Dynamic Range 1.0 – 1000 ng/mL2.5 – 1000 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL2.5 ng/mL
Extraction Recovery (PPT) > 85%> 80%
Autosampler Stability (4°C) > 48 hours< 12 hours (Requires fresh prep)
Matrix Effect < 10% ion suppression< 15% ion suppression

References

  • Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes Source: nih.gov 4

  • Stereoselective glucuronidation of carvedilol by Chinese liver microsomes Source: nih.gov 3

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry Source: nih.gov 2

  • Carvedilol Pathway, Pharmacokinetics Source: clinpgx.org 1

  • In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding Source: jst.go.jp 5

Sources

Technical Notes & Optimization

Troubleshooting

Improving HPLC peak resolution for Carvedilol N-β-D-Glucuronide

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify phase II metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify phase II metabolites. Carvedilol N-β-D-Glucuronide presents a unique chromatographic challenge: it combines a highly polar, acidic glucuronic acid moiety with a bulky, lipophilic, and basic carvedilol backbone.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods designed for the parent drug will almost certainly fail for its glucuronide metabolites due to drastic shifts in polarity and ionization[1]. This guide is designed to bypass trial-and-error by explaining the causality behind chromatographic failures and providing self-validating solutions to achieve baseline resolution.

Diagnostic Workflow: Glucuronide Resolution

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of your peak resolution failure.

HPLC_Troubleshooting Start Poor Resolution of Carvedilol Glucuronide CheckRT Is Retention Time (RT) < 3 column volumes? Start->CheckRT FixpH Lower Mobile Phase pH (pH 2.5 - 3.0) CheckRT->FixpH Yes CheckShape Is Peak Tailing Observed? CheckRT->CheckShape No FixpH->CheckShape AddBuffer Add Triethylamine or Increase Buffer Conc. CheckShape->AddBuffer Yes CheckIsomers Are R/S Diastereomers Co-eluting? CheckShape->CheckIsomers No AddBuffer->CheckIsomers ChangeColumn Use Polar-Embedded C18 or Optimize Gradient CheckIsomers->ChangeColumn Yes Success Optimal Peak Resolution Achieved CheckIsomers->Success No ChangeColumn->Success

Logical workflow for troubleshooting Carvedilol N-β-D-Glucuronide HPLC resolution.

Core Troubleshooting & Causality (FAQs)

Q1: Why does my Carvedilol N-β-D-Glucuronide peak elute in the void volume, completely unresolved from plasma matrix interference? The Causality: The glucuronic acid moiety conjugated to carvedilol has a pKa of approximately 3.0 to 3.5. If your mobile phase is at a neutral or physiological pH, the carboxylate group is fully ionized ( COO− ). This ionization drastically increases the hydrophilicity of the molecule, preventing it from partitioning into the hydrophobic C18 stationary phase, causing it to wash out in the void volume. The Solution: You must suppress the ionization of the glucuronide. Acidify your aqueous mobile phase to a pH of 2.5–3.0 using 10 mM potassium dihydrogen phosphate ( KH2​PO4​ )[2]. At this pH, the molecule is protonated ( COOH ), restoring enough lipophilicity to interact with the stationary phase. Alternatively, the addition of an ion-pairing agent like 5 mM tetra-n-butylammonium chloride can facilitate retention by forming a neutral, lipophilic complex with the ionized glucuronide[3].

Q2: I have achieved retention, but the glucuronide peak exhibits severe tailing (Asymmetry factor > 2.0). How do I fix this? The Causality: While lowering the pH solves the glucuronide ionization issue, the carvedilol backbone contains a secondary amine. At pH 3.0, this amine is positively charged. Peak tailing occurs due to secondary ion-exchange interactions between this basic amine and residual, unendcapped acidic silanol groups ( Si−O− ) on the silica support of your column. The Solution: Introduce a competitive silanol-masking agent. Adding 0.59% (w/v) triethylamine (TEA) to the mobile phase provides a small, highly basic cation that preferentially binds to the residual silanols, blocking the carvedilol amine from interacting and thereby sharpening the peak[4].

Q3: Carvedilol is a racemate, and my assay shows a single, broad, merged peak for the glucuronide. How do I resolve the R- and S-carvedilol glucuronide diastereomers? The Causality: Because carvedilol is administered as a racemic mixture, its phase II metabolism yields two distinct diastereomers: R-carvedilol glucuronide and S-carvedilol glucuronide[2][4]. While they have identical molecular weights, their spatial configurations differ slightly. Standard steep gradients force them to co-elute. The Solution: Diastereomer resolution requires maximizing the thermodynamic interaction time with the stationary phase. Switch to a highly efficient ODS column (e.g., L-column2 ODS) and utilize a shallow isocratic hold. An isocratic mobile phase of 25% Acetonitrile / 75% 10 mM KH2​PO4​ with TEA at 40°C has been proven to resolve the R-isomer (RT ~18 min) from the S-isomer (RT ~20 min)[4].

Validated Experimental Methodology

To ensure reproducibility, implement the following self-validating protocol for the extraction and quantification of Carvedilol N-β-D-Glucuronide using HPLC with Fluorescence Detection (HPLC-FLD). Fluorescence is highly selective and sensitive for the carbazole ring of carvedilol[3].

Step 1: Sample Preparation (Protein Precipitation & Clean-up)

  • Aliquot 250 µL of biological sample (plasma or microsomal supernatant) into a microcentrifuge tube.

  • Add 100 µL of chloroform and 150 µL of HPLC-grade water to the sample. Causality: This liquid-liquid extraction step selectively partitions the highly lipophilic unreacted parent carvedilol into the organic chloroform layer, leaving the polar glucuronides in the aqueous supernatant[4].

  • Vortex for 60 seconds, then centrifuge at 3000 × g for 5 minutes at 4°C.

  • Carefully extract 50 µL of the upper aqueous supernatant for injection.

Step 2: Chromatographic Separation

  • Column: L-column2 ODS (or equivalent highly endcapped C18), 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: 25% Acetonitrile / 75% 10 mM KH2​PO4​ (adjusted to pH 3.0) containing 0.59% (w/v) triethylamine[4].

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C (Strict temperature control is required to maintain reproducible diastereomer resolution).

Step 3: Detection & System Suitability (Self-Validation)

  • Set the fluorescence detector to an excitation wavelength of 240 nm and an emission wavelength of 340 nm[3][4].

  • System Suitability Check: Inject a mixed standard. The system is only validated for use if the Resolution ( Rs​ ) between R-carvedilol glucuronide and S-carvedilol glucuronide is ≥1.5 . If Rs​<1.5 , decrease the acetonitrile concentration by 2% to increase interaction time.

Quantitative Data Presentation: Column Chemistry Comparison

Selecting the right stationary phase is critical. Below is a synthesized comparison of expected chromatographic parameters for Carvedilol Glucuronide based on column chemistry.

Column Chemistry TypeRetention Factor ( k′ )Peak Symmetry ( As​ )Diastereomer Resolution ( Rs​ )Recommended Use Case
Standard C18 (Non-endcapped) 0.5 - 1.2 (Poor)> 2.5 (Severe Tailing)< 0.8 (Co-elution)Not recommended due to silanol interactions.
Highly Endcapped C18 3.5 - 5.0 (Good)1.1 - 1.3 (Excellent)1.5 - 1.8 (Baseline)Standard quantification and R/S isomer separation.
Polar-Embedded C18 4.0 - 6.0 (Strong)1.0 - 1.2 (Excellent)1.2 - 1.4 (Partial)Best for avoiding phase collapse in highly aqueous mobile phases.
HILIC (Bare Silica) > 10.0 (Excessive)1.5 - 1.8 (Moderate)N/AOnly if coupling to MS/MS[5] where high organic content is required for desolvation.

Sources

Optimization

Technical Support Center: Preventing Carvedilol N-β-D-Glucuronide Degradation During Sample Preparation

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges with the ex vivo degradation of Carvedilol N-β-D-Glucuronide duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges with the ex vivo degradation of Carvedilol N-β-D-Glucuronide during LC-MS/MS bioanalysis.

Mechanistic Insight: The Causality of Degradation

Carvedilol is extensively metabolized into various phase II conjugates, predominantly O-glucuronides and N-glucuronides. A critical failure point in many pharmacokinetic (PK) assays is treating all glucuronides as chemically identical.

While acyl (ester) glucuronides are notorious for base-catalyzed degradation and acyl migration, N-glucuronides possess an N-glycosidic bond that is highly acid-labile 1[1]. When exposed to acidic environments—such as 0.1% formic acid commonly used in protein precipitation (PPT) or mobile phases—the nitrogen atom becomes protonated. This protonation acts as a leaving group trigger, catalyzing the rapid hydrolysis of the glucuronic acid moiety and converting the metabolite back into the parent carvedilol 2[2].

Consequently, if stabilization protocols are not implemented, the ex vivo conversion will artificially inflate the quantifiable concentration of the parent drug, invalidating the PK data.

Experimental Workflow

G N1 Plasma Sample Collection (Store at -80°C) N2 Thaw on Ice (Maintain < 4°C) N1->N2 N3 pH Stabilization Add 10mM NH4HCO3 (pH 7.9) N2->N3 Recommended Err WARNING: Acidic Crash Solvent (Causes N-Glucuronide Hydrolysis) N2->Err Unbuffered N4 Protein Precipitation (Neutral MeCN, Avoid Acid) N3->N4 N5 Centrifugation (15,000g, 4°C, 10 min) N4->N5 N6 LC-MS/MS Analysis (Alkaline/Neutral Mobile Phase) N5->N6 Err->N6 Artificially high parent drug

Optimized sample preparation workflow for preventing Carvedilol N-glucuronide hydrolysis.

Troubleshooting FAQs

Q1: Why is my Carvedilol parent drug concentration artificially high in incurred samples? A1: This is a classic symptom of ex vivo degradation. If your sample preparation workflow utilizes acidic conditions (e.g., protein precipitation with 1% formic acid in acetonitrile), the Carvedilol N-β-D-Glucuronide will rapidly hydrolyze back into the parent carvedilol 2[2]. Because the glucuronide often circulates at higher concentrations than the parent drug, even a 5% conversion rate can cause a massive positive bias in your parent drug quantification.

Q2: How do I adjust my protein precipitation (PPT) protocol to prevent this degradation? A2: You must buffer the biological matrix to a slightly basic pH prior to extraction. The causality here is simple: neutralizing the acidic protons prevents the protonation of the N-glycosidic nitrogen, which is the initiating step of the hydrolysis mechanism. Pre-treat your plasma samples with an equal volume of 10 mM ammonium bicarbonate (native pH ~7.9) immediately after thawing 1[1]. Follow this with a neutral crash solvent (100% Acetonitrile or Methanol).

Q3: Can I use standard acidic mobile phases (e.g., 0.1% Formic Acid) for LC-MS/MS? A3: It is highly risky. While the brief residence time in the HPLC column might limit the extent of on-column degradation, the N-glucuronide can hydrolyze in the autosampler if the reconstituted sample sits in an acidic diluent for hours. Reconstitute your samples in a neutral solvent and utilize a neutral or slightly alkaline mobile phase (e.g., 10 mM ammonium acetate, pH 7.4) for the chromatographic separation.

Q4: Is Dried Blood Spot (DBS) sampling a viable alternative for stabilization? A4: Yes. DBS technology has been proven to stabilize N-glucuronides at ambient temperatures 1[1]. The absence of a liquid aqueous matrix halts the hydrolytic enzymes and chemical hydrolysis pathways. In validated multiplex assays, carvedilol and its metabolites have been successfully extracted from DBS cards without the need for complex pH modifications 3[3].

Quantitative Data: N-Glucuronide Stability Profiles

The following table summarizes the quantitative impact of pH and matrix conditions on the stability of N-glucuronides, demonstrating why buffering is an absolute requirement for liquid matrices 1[1].

Matrix ConditionStorage TempIncubation Time% Intact N-Glucuronide Remaining% Conversion to Parent Drug
Unbuffered Plasma + 1% Formic Acid (pH ~3.0)4°C4 Hours< 15%> 85%
Unbuffered Plasma (Native pH ~7.4)4°C24 Hours95%5%
Buffered Plasma (10mM NH₄HCO₃, pH 7.9)4°C24 Hours> 99%< 1%
Dried Blood Spot (DBS)Ambient28 Days> 98%< 2%

Self-Validating Extraction Protocol

To ensure absolute trustworthiness in your analytical results, this protocol incorporates a Stability Quality Control (SQC) . The SQC is spiked exclusively with Carvedilol N-β-D-Glucuronide. By monitoring the appearance of the parent carvedilol peak in this specific SQC, the analyst creates a self-validating system that quantitatively proves no ex vivo hydrolysis occurred during the batch run.

Step 1: Preparation of Buffers and Solvents

  • Prepare 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water (pH ~7.9). Causality: This specific buffer provides sufficient neutralizing capacity without causing severe ion suppression in the mass spectrometer.

  • Prepare a neutral crash solvent: 100% LC-MS grade Acetonitrile containing a stable-isotope labeled internal standard (e.g., Carvedilol-D5).

Step 2: Sample Thawing (Strict Temperature Control)

  • Thaw all incurred plasma samples, calibration standards, and the SQC on wet ice (0-4°C). Do not thaw at room temperature, as thermal energy accelerates enzymatic and chemical degradation.

Step 3: pH Stabilization

  • Transfer 50 µL of plasma to a pre-chilled 96-well extraction plate.

  • Immediately add 50 µL of the 10 mM NH₄HCO₃ buffer. Vortex gently for 10 seconds to ensure homogeneous buffering.

Step 4: Protein Precipitation

  • Add 300 µL of the neutral crash solvent (Acetonitrile + IS).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation. Causality: Avoiding acid in the crash solvent prevents the protonation of the N-glycosidic bond.

Step 5: Centrifugation

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

Step 6: Supernatant Transfer & Reconstitution

  • Transfer 200 µL of the supernatant to a clean plate.

  • Evaporate to dryness under a gentle stream of nitrogen at room temperature (Avoid heated drying blocks).

  • Reconstitute in 100 µL of neutral mobile phase (e.g., 10% Acetonitrile in 10 mM Ammonium Acetate, pH 7.4).

Step 7: Self-Validation Check (Data Analysis)

  • Analyze the SQC sample via LC-MS/MS. Calculate the molar ratio of generated Carvedilol to intact Carvedilol N-Glucuronide.

  • Acceptance Criteria: The conversion rate in the SQC must be < 2% to validate the integrity of the incurred sample data for that specific batch.

References

  • Evaluation of glucuronide metabolite stability in dried blood spots Source: Bioanalysis / Ovid URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Carvedilol N-β-D-Glucuronide Plasma Quantification

Welcome to the Technical Support Center. As bioanalytical scientists, we frequently encounter severe signal suppression when quantifying highly polar phase II metabolites in biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As bioanalytical scientists, we frequently encounter severe signal suppression when quantifying highly polar phase II metabolites in biological matrices. This guide provides a mechanistic understanding and field-proven troubleshooting strategies for the robust LC-MS/MS quantification of Carvedilol N-β-D-Glucuronide in human plasma.

The Mechanistic Root of the Problem

Carvedilol is extensively metabolized in the liver, primarily undergoing aromatic ring oxidation and subsequent conjugation by UGT1A1, UGT2B4, and UGT2B7 to form Carvedilol N-β-D-Glucuronide[1].

While the parent drug carvedilol is lipophilic (LogP ~3.8) and retains well on standard reversed-phase (C18) columns, the addition of the glucuronic acid moiety drastically increases the metabolite's polarity. Consequently, Carvedilol N-β-D-Glucuronide elutes very early in a reversed-phase gradient. This early elution window is heavily populated by unretained salts, proteins, and early-eluting lysophosphatidylcholines (LPCs)[2].

During Electrospray Ionization (ESI), these co-eluting endogenous glycerophosphocholines (GPCs) fiercely compete with the polar glucuronide for access to the droplet surface and available charge, leading to severe ion suppression (matrix effects)[3].

G cluster_0 ESI Droplet Surface A Carvedilol Glucuronide C Surface Charge Competition A->C B Phospholipids (GPCs / LPCs) B->C Outcompetes Analyte D Reduced Analyte Ionization C->D E Signal Suppression (Matrix Effect) D->E

Mechanism of ESI ion suppression by plasma phospholipids competing for surface charge.

Troubleshooting Guide & FAQs

Q1: Why does my Carvedilol N-β-D-Glucuronide signal drop specifically at the start of my LC gradient, while the parent carvedilol signal is fine?

Answer: The parent drug elutes later in the organic phase of the gradient, bypassing the bulk of the matrix. The glucuronide, however, elutes in the highly aqueous initial phase. If you are using standard protein precipitation (PPT), over 90% of plasma phospholipids remain in your sample[4]. These accumulate on the column and co-elute with your polar metabolite, suppressing the signal. You must either increase the chromatographic retention of the glucuronide (e.g., using a polar-embedded C18 column or HILIC) or selectively deplete the phospholipids during sample preparation.

Q2: How do I effectively remove phospholipids without losing my polar glucuronide metabolite?

Answer: Traditional reversed-phase Solid Phase Extraction (SPE) struggles here because the polar glucuronide may wash off with the aqueous matrix. The most effective approach is Chemical Filtration via Zirconia (ZrO₂)-based Phospholipid Depletion Plates [4].

Zirconia acts as a Lewis acid and strongly binds to the phosphate moiety of phospholipids. However, critical warning: because your analyte is a glucuronide, it contains a carboxylic acid group that can also act as a Lewis base and bind to the ZrO₂ sorbent, resulting in 0% recovery. To prevent this, you must add a competing Lewis base (like 1% Formic Acid) to your precipitation solvent. The formate ions will occupy the secondary binding sites on the zirconia, allowing the glucuronide to pass through while the strongly-binding phospholipids remain trapped.

Q3: How do different sample preparation methods compare quantitatively for this assay?

Answer: We have summarized the expected performance metrics based on standard bioanalytical validation criteria. A Matrix Factor (MF) of 1.0 indicates no matrix effect, while <1.0 indicates suppression[5].

Table 1: Comparison of Sample Preparation Strategies for Carvedilol N-β-D-Glucuronide

Sample Prep MethodPhospholipid Removal (%)Analyte Recovery (%)Matrix Factor (MF)Workflow Time
Protein Precipitation (PPT)< 10%85 - 95%0.45 (Severe)15 mins
Reversed-Phase SPE (HLB)40 - 50%70 - 80%0.70 (Moderate)60 mins
Mixed-Mode Anion Exchange (MAX)> 95%85 - 90%0.95 (Negligible)75 mins
ZrO₂ Phospholipid Depletion + 1% FA> 99%90 - 95%0.98 (Negligible)20 mins
Q4: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory?

Answer: Yes. Even with >99% phospholipid depletion, trace endogenous components can cause micro-variations in ionization efficiency. To meet FDA/ICH bioanalytical validation guidelines, an IS-normalized Matrix Factor must be calculated[5]. Using a deuterated standard (e.g., Carvedilol-d5 Glucuronide) ensures that any residual suppression affects both the analyte and the IS identically, bringing the IS-normalized MF to exactly 1.0.

Validated Experimental Protocol: Zirconia-Based Phospholipid Depletion

To ensure a self-validating and reproducible system, follow this optimized extraction workflow.

Reagents Needed:

  • 100% Acetonitrile (LC-MS grade)

  • Formic Acid (FA, LC-MS grade)

  • ZrO₂ Phospholipid Depletion 96-well plate (e.g., HybridSPE or equivalent)

  • SIL-IS working solution (Carvedilol-d5 Glucuronide in 50% Methanol)

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution to each well. Vortex at 1000 rpm for 30 seconds.

  • Protein Precipitation & Lewis Base Addition (CRITICAL): Add 150 µL of 1% Formic Acid in Acetonitrile to each well. Causality note: The high organic content precipitates proteins, while the formate acts as a competing Lewis base to protect the glucuronic acid moiety from binding to the ZrO₂ sorbent.

  • Mixing: Vortex the plate vigorously for 2 minutes to ensure complete protein crashing.

  • Chemical Filtration: Transfer the entire mixture (supernatant + protein pellet) into the ZrO₂ Phospholipid Depletion plate.

  • Elution: Apply a vacuum (10 in Hg) or positive pressure for 2–3 minutes. Collect the eluate in a clean 96-well plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile in Water with 0.1% FA) to prevent solvent-mismatch peak distortion during early elution.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Spike SIL-IS (e.g., Carvedilol-d5 Glucuronide) A->B C Protein Precipitation (1% FA in Acetonitrile) B->C D Phospholipid Depletion Plate (ZrO2 Sorbent) C->D E Filtration / Vacuum (10 in Hg) D->E F Evaporation & Reconstitution (Initial Mobile Phase) E->F G LC-MS/MS Analysis (MRM Mode) F->G

Optimized workflow for Carvedilol N-β-D-Glucuronide extraction using phospholipid depletion.

References

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL
  • Title: Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: American Pharmaceutical Review URL
  • Source: mzinterpretation.
  • Title: Carvedilol | C24H26N2O4 | CID 2585 Source: PubChem - NIH URL
  • Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

Carvedilol N-β-D-Glucuronide vs Carvedilol O-Glucuronide metabolic activity

Carvedilol N-β-D-Glucuronide vs. Carvedilol O-Glucuronide: A Comprehensive Guide to Metabolic Activity and Analytical Differentiation Executive Brief Carvedilol, a non-selective β-adrenergic and α1-adrenergic antagonist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Carvedilol N-β-D-Glucuronide vs. Carvedilol O-Glucuronide: A Comprehensive Guide to Metabolic Activity and Analytical Differentiation

Executive Brief

Carvedilol, a non-selective β-adrenergic and α1-adrenergic antagonist, undergoes extensive Phase II metabolism, primarily driven by uridine diphosphate-glucuronosyltransferases (UGTs). Because the carvedilol molecule possesses both a nucleophilic hydroxyl group and a secondary amine, it forms two distinct classes of isomeric metabolites: Carvedilol O-glucuronide and Carvedilol N-β-D-glucuronide . Distinguishing these metabolites is not merely an analytical exercise; they exhibit profoundly different pharmacological activities and drug-drug interaction (DDI) profiles. This guide provides a mechanistic comparison of these two metabolites and details the state-of-the-art analytical workflows required to isolate and characterize them.

Mechanistic Divergence: Pharmacological and Metabolic Activity

Carvedilol O-Glucuronide: The Active Antioxidant While glucuronidation is typically viewed as a deactivation and clearance pathway, Carvedilol O-glucuronide retains and even amplifies specific pharmacological properties. Clinical and in vitro studies demonstrate that 1, estimated to be 10 to 100 times more potent than α-tocopherol (Vitamin E)[1]. By scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, this metabolite actively counteracts oxidative stress, providing secondary therapeutic benefits in conditions like neurogenic rosacea and chronic heart failure[1]. Furthermore, from a metabolic interaction standpoint, carvedilol β-D-glucuronide has been identified as a 2, which necessitates careful consideration during DDI risk assessments[2].

Carvedilol N-β-D-Glucuronide: The Clearance Isomer Conversely, Carvedilol N-β-D-glucuronide functions primarily as a clearance metabolite. Formed via conjugation at the secondary amine, this metabolite lacks the amplified ROS-scavenging capabilities of its O-linked counterpart. However, its formation is critical to the stereoselective pharmacokinetics of the parent drug. The UGT isoforms responsible for this clearance exhibit distinct enantiomeric preferences:3[3].

G Carvedilol Carvedilol (Racemic Mixture) UGT UGT Enzymes (UGT1A1, UGT2B4, UGT2B7) Carvedilol->UGT Phase II Conjugation OGluc Carvedilol O-Glucuronide (Antioxidant Active) UGT->OGluc O-Glucuronidation NGluc Carvedilol N-β-D-Glucuronide (Clearance Metabolite) UGT->NGluc N-Glucuronidation

Phase II UGT-mediated glucuronidation pathways of Carvedilol.

Quantitative Comparison

ParameterCarvedilol O-GlucuronideCarvedilol N-β-D-Glucuronide
Site of Conjugation Hydroxyl group (propanolamine/carbazole)Secondary amine
Primary UGT Isoforms UGT2B4, UGT2B7, UGT1A1UGT2B4, UGT2B7, UGT1A1
Pharmacological Activity Potent Antioxidant (10-100x Vitamin E)Inactive (Clearance focused)
CYP Inhibition Weak time-dependent CYP3A inhibitorNegligible
MS/MS Diagnostic Ion (HSiCl3) [M − H + HSiCl3 − HCl]-[M − H + HSiCl3 − 2HCl]-

Advanced Analytical Workflows: Differentiating Isomeric Glucuronides

Historically, differentiating O- and N-glucuronides required time-consuming isolation and derivatization (e.g., selective acetylation). Today, gas-phase ion/molecule reactions in tandem mass spectrometry (MS/MS) provide a rapid, self-validating system for structural elucidation.

Causality in Experimental Design: The use of trichlorosilane (HSiCl3) in the linear quadrupole ion trap (LQIT) exploits the distinct gas-phase reactivities of the isomeric bonds. Both deprotonated O- and N-glucuronides react with HSiCl3 to form an adduct that loses one HCl molecule. However,4, yielding a highly diagnostic product ion[4].

MS_Workflow Mix Glucuronide Mixture ESI ESI Negative Mode [M - H]- Mix->ESI React HSiCl3 Reaction (30 ms) ESI->React O_Ion [M - H + HSiCl3 - HCl]- (O- & N-Isomers) React->O_Ion -1 HCl N_Ion [M - H + HSiCl3 - 2HCl]- (N-Isomer ONLY) React->N_Ion -2 HCl

Tandem MS differentiation of Carvedilol O- and N-glucuronides using HSiCl3.

Protocol 1: In Vitro Glucuronidation Assay (Self-Validating System)

To generate and assess the stereoselective formation of these metabolites:

  • Preparation : Incubate human liver microsomes (HLMs) or recombinant UGTs (UGT1A1, UGT2B4, UGT2B7) at 1.0 mg/mL protein concentration in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

  • Substrate Addition : Add racemic carvedilol (1–1000 µM) to evaluate Michaelis-Menten kinetics.

    • Validation Step: Include a parallel incubation with a known UGT inhibitor (e.g., atazanavir for UGT1A1) to validate isoform-specific contributions and rule out background interference.

  • Reaction Initiation : Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA).

  • Termination : After 25 minutes, terminate the reaction using ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Carvedilol-d5).

  • Centrifugation : Centrifuge at 15,000 × g for 10 minutes to precipitate proteins, extracting the supernatant for LC-MS/MS analysis.

Protocol 2: Tandem MS/MS Differentiation using HSiCl3
  • Chromatographic Separation : Inject the supernatant onto a reversed-phase UPLC column. Due to the racemic nature of carvedilol, expect multiple closely eluting peaks for the diastereomeric glucuronides.

  • Ionization : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode to generate the deprotonated precursor ion [M - H]- (m/z 581 for carvedilol glucuronide).

  • Ion/Molecule Reaction : Isolate the precursor ion in the LQIT. Introduce HSiCl3 gas into the trap at a controlled pressure and allow a reaction time of 30 ms.

  • Diagnostic Monitoring :

    • Monitor for [M − H + HSiCl3 − HCl]- (confirms the general presence of a glucuronide).

    • Monitor for [M − H + HSiCl3 − 2HCl]- (uniquely identifies the Carvedilol N-β-D-Glucuronide isomer).

    • Validation Step: Run a pure Carvedilol O-glucuronide reference standard; the strict absence of the -2HCl transition validates the specificity of the assay and ensures no false-positive N-glucuronide identification occurs[4].

References

  • Managing a Burning Face: Clinical Manifestations and Therapeutic Approaches for Neurogenic Rosacea. National Institutes of Health (NIH).[Link]

  • Screening of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes - detailed studies on CYP3A inhibitors. National Institutes of Health (NIH).[Link]

  • Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity. National Institutes of Health (NIH). [Link]

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. National Institutes of Health (NIH).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Carvedilol N-β-D-Glucuronide: Navigating FDA Guidelines and Inherent Instability

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug metabolism and pharmacokinetics, the accurate quantification of metabolites is as critical as that of the parent drug. This is part...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and pharmacokinetics, the accurate quantification of metabolites is as critical as that of the parent drug. This is particularly true for significant metabolites like Carvedilol N-β-D-Glucuronide. Carvedilol, a non-selective beta/alpha-1 blocker, undergoes extensive metabolism, with glucuronidation being a primary pathway. The resulting N-glucuronide metabolite presents unique bioanalytical challenges, primarily due to its inherent instability. This guide provides a comprehensive framework for developing and validating a robust bioanalytical method for Carvedilol N-β-D-Glucuronide, grounded in the principles of the latest FDA and ICH M10 guidelines. We will delve into the causality behind experimental choices, ensuring a self-validating system that withstands regulatory scrutiny.

The Analytical Challenge: The Instability of N-Glucuronides

N-glucuronides are known for their susceptibility to hydrolysis, which can lead to the back-conversion to the parent drug, Carvedilol. This instability is not merely a pre-analytical issue; it can occur during sample collection, storage, and even within the analytical instrument's ion source. Such conversion would lead to an underestimation of the metabolite and an overestimation of the parent drug, compromising the integrity of pharmacokinetic data. Therefore, the entire bioanalytical workflow must be meticulously designed to mitigate this risk.

Proposed Bioanalytical Method: A Comparative Approach

Given the lack of a standardized, commercially available method for Carvedilol N-β-D-Glucuronide, we propose a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers the required selectivity and sensitivity for complex biological matrices. The following sections compare and justify the choices for each stage of the method.

Sample Stabilization and Preparation: A Critical First Step

The immediate stabilization of the N-glucuronide upon sample collection is paramount. N-glucuronides are particularly labile in acidic conditions; thus, maintaining a basic pH is crucial.

Table 1: Comparison of Sample Stabilization and Extraction Techniques

Parameter Method 1: Protein Precipitation (PPT) with pH adjustment Method 2: Solid-Phase Extraction (SPE) with pH adjustment Justification
Stabilization Agent Addition of ammonium hydroxide or other suitable base to raise plasma pH to > 8 immediately after collection.Addition of ammonium hydroxide or other suitable base to raise plasma pH to > 8 immediately after collection.N-glucuronides are generally more stable at basic pH, minimizing hydrolytic cleavage.
Extraction Principle Addition of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.Use of a specialized sorbent to retain the analyte and wash away interferences.SPE offers superior sample cleanup, potentially reducing matrix effects and improving sensitivity.
Pros Fast, simple, and cost-effective.High recovery and cleaner extracts.The choice depends on the required sensitivity and the complexity of the matrix.
Cons May result in significant matrix effects and lower recovery.More time-consuming and expensive.A thorough method development will determine the optimal approach.
Chromatographic Separation: Achieving Specificity

The chromatographic method must be able to separate Carvedilol N-β-D-Glucuronide from the parent drug, Carvedilol, and other potential metabolites to ensure specificity.

Table 2: Proposed Chromatographic Conditions

Parameter Condition Rationale
Column Reversed-phase C18 or similar (e.g., Zorbax Eclipse XDB-C8)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Ammonium hydroxide in water, B: Acetonitrile/MethanolThe basic mobile phase maintains the stability of the N-glucuronide throughout the analysis.
Gradient A linear gradient from low to high organic phase concentration.To ensure adequate retention of the polar glucuronide and elution of the less polar parent drug.
Flow Rate 0.5 - 1.0 mL/minA typical flow rate for standard analytical columns.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometric Detection: Ensuring Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.

Table 3: Proposed Mass Spectrometric Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI) - PositiveCarvedilol and its metabolites are basic compounds that readily form positive ions.
MRM Transitions To be determined empirically by infusing pure standards of Carvedilol and, if available, the N-glucuronide.At least two transitions should be monitored for the analyte and one for the internal standard to ensure specificity.
Internal Standard (IS) A stable isotope-labeled analog of Carvedilol or the N-glucuronide.To compensate for variability in extraction and ionization.

FDA-Compliant Bioanalytical Method Validation: A Step-by-Step Guide

A full validation according to the FDA's Bioanalytical Method Validation Guidance is mandatory to ensure the reliability of the data.

Experimental Workflow for Validation

G cluster_0 Method Development cluster_1 Full Validation (per FDA/ICH M10) cluster_2 Sample Analysis Dev_Sample Sample Preparation & Stabilization Dev_LC LC Method Optimization Dev_Sample->Dev_LC Dev_MS MS Parameter Tuning Dev_LC->Dev_MS Val_Selectivity Selectivity & Specificity Dev_MS->Val_Selectivity Val_Accuracy Accuracy & Precision Val_Selectivity->Val_Accuracy Val_Curve Calibration Curve Val_Accuracy->Val_Curve Val_LLOQ LLOQ Val_Curve->Val_LLOQ Val_Stability Stability Val_LLOQ->Val_Stability Val_Recovery Recovery & Matrix Effect Val_Stability->Val_Recovery Analysis Analysis of Study Samples Val_Recovery->Analysis ISR Incurred Sample Reanalysis Analysis->ISR

Caption: Bioanalytical Method Validation Workflow.

Validation Parameters and Acceptance Criteria

Table 4: FDA/ICH M10 Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Experiment Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.Analyze at least six different blank matrix lots. Assess interference from related compounds (e.g., Carvedilol).Response in blank samples should be ≤ 20% of the LLOQ response. Response from interfering substances should be ≤ 20% of the LLOQ response.
Calibration Curve To establish the relationship between analyte concentration and instrument response.A minimum of six non-zero standards, a blank, and a zero sample. Use a weighted linear regression model.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in at least three separate runs.Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The lowest standard on the calibration curve.Accuracy within 80-120% of nominal and precision ≤ 20% CV.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions.Freeze-thaw (at least 3 cycles), short-term (bench-top), and long-term (frozen) stability at expected storage temperatures. Stock solution stability.Mean concentration at each level should be within ±15% of the nominal concentration.
Recovery & Matrix Effect To assess the efficiency of the extraction process and the influence of matrix components on ionization.Compare the response of extracted samples to unextracted standards (recovery). Compare the response of post-extraction spiked samples to standards in neat solution (matrix effect).Recovery should be consistent and reproducible. Matrix factor should be close to 1, and the %CV of the IS-normalized matrix factor should be ≤ 15%.

The Criticality of Stability Assessment for Carvedilol N-β-D-Glucuronide

For this particular metabolite, the stability experiments are the most critical part of the validation. The potential for back-conversion must be rigorously investigated.

Experimental Protocol: Assessment of Back-Conversion
  • Prepare QC Samples: Spike blank plasma with known concentrations of Carvedilol N-β-D-Glucuronide (if a standard is available) and Carvedilol.

  • Incubate under Stressed Conditions: Incubate a set of these QC samples at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours) at both acidic (pH 5) and physiological (pH 7.4) conditions.

  • Analyze Samples: Process and analyze the samples at each time point, quantifying both the N-glucuronide and Carvedilol.

  • Evaluate Results: An increase in the concentration of Carvedilol with a corresponding decrease in the N-glucuronide concentration would indicate back-conversion.

This experiment will inform the necessary sample handling and storage conditions to ensure the integrity of the study samples.

Metabolic Pathway of Carvedilol

G Carvedilol Carvedilol Oxidative_Metabolites Oxidative Metabolites (e.g., 4'-hydroxyphenyl carvedilol) Carvedilol->Oxidative_Metabolites CYP2D6, CYP2C9 Glucuronide Carvedilol N-β-D-Glucuronide Carvedilol->Glucuronide UGTs

Caption: Simplified Metabolic Pathway of Carvedilol.

Conclusion

The bioanalytical method validation for Carvedilol N-β-D-Glucuronide is a challenging yet achievable task. A thorough understanding of the analyte's inherent instability, coupled with a rigorous validation plan that adheres to FDA and ICH M10 guidelines, is essential for generating reliable data. By focusing on immediate sample stabilization, chromatographic separation from the parent drug, and a comprehensive assessment of stability under various conditions, researchers can develop a robust and defensible bioanalytical method. This guide provides a roadmap for navigating these complexities, ultimately contributing to the successful development of new therapies.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carved
Validation

Comparative Guide: Carvedilol N-β-D-Glucuronide Enantiomers in Pharmacokinetics

Introduction to Carvedilol Stereochemistry and Metabolism Carvedilol is a highly lipophilic, nonselective β- and α1-adrenoceptor antagonist administered clinically as a racemic mixture. While both enantiomers exhibit equ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Carvedilol Stereochemistry and Metabolism

Carvedilol is a highly lipophilic, nonselective β- and α1-adrenoceptor antagonist administered clinically as a racemic mixture. While both enantiomers exhibit equipotent α1-blocking activity, the (S)-(-)-enantiomer is approximately 200 times more potent as a β-blocker than the (R)-(+)-enantiomer[1]. Because carvedilol undergoes extensive first-pass metabolism, understanding its enantioselective clearance mechanisms is critical for predicting drug-drug interactions (DDIs) and patient outcomes.

Glucuronidation, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), is a primary Phase II metabolic pathway that converts lipophilic carvedilol into the highly polar Carvedilol N-β-D-Glucuronide, facilitating its elimination via bile and urine[1]. Crucially, this metabolic conversion is highly stereoselective, leading to distinct pharmacokinetic profiles for each enantiomer.

Enantioselective Glucuronidation Kinetics

To evaluate the performance and clearance of carvedilol enantiomers, researchers utilize Human Liver Microsomes (HLMs) to determine Michaelis-Menten kinetics.1[1] established the distinct kinetic parameters for (R)- and (S)-carvedilol glucuronidation, summarized below.

Table 1: Enzyme Kinetics for Carvedilol Enantiomer Glucuronidation in HLMs
Pharmacokinetic Parameter(S)-(-)-Carvedilol(R)-(+)-Carvedilol
Km​ (µmol/L) 118 ± 4424 ± 7
Vmax​ (pmol/min/mg protein) 2500 ± 833953 ± 399
Intrinsic Clearance ( Vmax​/Km​ ) 21.18 µL/(min·mg)39.71 µL/(min·mg)
Primary UGT Isoforms UGT2B7, UGT2B4UGT1A1, UGT2B4

Mechanistic Insights (Expertise & Experience): The Km​ of (R)-carvedilol is nearly 5-fold lower than that of (S)-carvedilol, indicating a significantly higher binding affinity for the UGT active site[1]. Conversely, (S)-carvedilol exhibits a much higher Vmax​ , reflecting a higher catalytic turnover capacity. When calculating intrinsic clearance ( Vmax​/Km​ ), the (R)-enantiomer is cleared more efficiently via glucuronidation. This stereoselectivity is driven by isoform specificity: (R)-carvedilol is predominantly conjugated by UGT1A1, whereas (S)-carvedilol relies heavily on UGT2B7[1].

Mechanisms of Stereoselectivity and Drug-Drug Interactions (DDIs)

A critical factor in carvedilol pharmacokinetics is its high affinity for plasma proteins. Co-administration with amiodarone, a potent antiarrhythmic, profoundly alters carvedilol glucuronidation in a stereoselective manner. 2[2] demonstrated that 50 µM amiodarone increased (R)-carvedilol glucuronidation by 6.15-fold, compared to only a 1.60-fold increase for (S)-carvedilol.

Causality: This R-selective enhancement is not due to direct UGT enzyme activation. Instead, amiodarone competitively displaces (R)-carvedilol from bovine/human serum albumin (BSA/HSA) binding sites more effectively than it displaces (S)-carvedilol. This displacement drastically increases the unbound (free) fraction of (R)-carvedilol available to the UGT enzymes, thereby driving up the rate of N-β-D-Glucuronide formation[2].

Pathway cluster_R (R)-(+)-Enantiomer Pathway cluster_S (S)-(-)-Enantiomer Pathway Racemate Carvedilol Racemate (Oral Administration) R_Carv (R)-Carvedilol (Low β-blocking) Racemate->R_Carv S_Carv (S)-Carvedilol (High β-blocking) Racemate->S_Carv UGT_R UGT1A1 & UGT2B4 (High Affinity, Low Km) R_Carv->UGT_R R_Gluc (R)-Carvedilol N-β-D-Glucuronide UGT_R->R_Gluc UGT_S UGT2B7 & UGT2B4 (High Capacity, High Vmax) S_Carv->UGT_S S_Gluc (S)-Carvedilol N-β-D-Glucuronide UGT_S->S_Gluc

Stereoselective N-β-D-Glucuronidation pathways of Carvedilol enantiomers.

Experimental Methodology: In Vitro Glucuronidation Assay

To accurately assess enantioselective glucuronidation and capture protein-binding DDIs, the following protocol utilizes HLMs in a highly controlled, self-validating system[2].

Step 1: Reagent Preparation & Membrane Permeabilization

  • Action: Treat 1.0 mg/mL HLM protein with 25 µg/mL alamethicin on ice for 15 minutes.

  • Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Because the co-factor UDP-glucuronic acid (UDPGA) is highly polar and cannot easily cross the microsomal membrane, alamethicin must be added to form pores. Without this permeabilization step, UGT activity is artificially bottlenecked by UDPGA transport, leading to inaccurate Vmax​ calculations.

Step 2: Matrix Assembly & Pre-Incubation

  • Action: Combine the permeabilized HLMs with 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2​ , 0.2% BSA, and racemic carvedilol (0.003–3.0 µM). Pre-incubate for 5 min at 37°C.

  • Causality: MgCl2​ is a crucial co-factor for UGT structural stability. BSA is included to mimic physiological protein binding. Omitting BSA would mask displacement-based DDIs (like the amiodarone effect) because 100% of the substrate would already be in the unbound state[2].

Step 3: Reaction Initiation & Self-Validation

  • Action: Add 2 mM UDPGA to initiate the reaction. Incubate for 25 minutes at 37°C.

  • Trustworthiness (Self-Validation): A parallel "Minus-UDPGA" control must be run. Any depletion of carvedilol in this control indicates background oxidative metabolism (e.g., by CYPs), ensuring that the peaks quantified later are strictly UGT-dependent N-β-D-Glucuronides.

Step 4: Termination

  • Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., (S)-propafenone).

  • Causality: Acetonitrile instantly denatures the UGT enzymes, halting the reaction precisely. The internal standard corrects for any volumetric losses during subsequent centrifugation and accounts for matrix-induced ion suppression during MS analysis[1].

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge at 15,000 × g for 10 min to pellet denatured proteins. Analyze the supernatant using 3[3] to independently quantify (R)- and (S)-Carvedilol N-β-D-Glucuronide.

Protocol Step1 1. Permeabilization Alamethicin + HLMs Step2 2. Pre-Incubation + BSA & Substrate Step1->Step2 Step3 3. Glucuronidation Initiate with UDPGA Step2->Step3 Step4 4. Termination Ice-cold Acetonitrile Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis Step4->Step5

In vitro workflow for evaluating enantioselective carvedilol glucuronidation.

Conclusion

The enantioselective pharmacokinetics of Carvedilol N-β-D-Glucuronide highlight the necessity of chiral resolution in drug development. Because the (S)-enantiomer carries the primary β-blocking activity, its distinct UGT2B7-driven clearance pathway and differing susceptibility to protein-binding displacement (compared to the UGT1A1-driven (R)-enantiomer) must be rigorously modeled to ensure drug safety and efficacy during polypharmacy.

References

  • Title: Stereoselective glucuronidation of carvedilol by Chinese liver microsomes Source: nih.gov URL: [Link]

  • Title: In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes Source: jst.go.jp URL: [Link]

  • Title: UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 Source: mdpi.com URL: [Link]

Sources

Comparative

Guide to Cross-Reactivity of Carvedilol N-β-D-Glucuronide in Drug Screening Immunoassays

An In-Depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive analysis of the cross-reactivity of Carvedilol N-β-D-Glucuronide, a primary metabolite of the beta-blocke...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Carvedilol N-β-D-Glucuronide, a primary metabolite of the beta-blocker Carvedilol, in commonly used drug screening immunoassays. We will explore the underlying principles of immunoassay technology, the structural basis for metabolite cross-reactivity, and present a framework for evaluating and mitigating its impact on screening results. This document is intended for researchers, scientists, and drug development professionals who rely on accurate analytical methods for therapeutic drug monitoring and toxicology screening.

Introduction: The Carvedilol Conundrum in Drug Screening

Carvedilol is a non-selective β-adrenergic antagonist with α1-blocking activity, widely prescribed for managing hypertension and heart failure.[1][2] Following administration, Carvedilol undergoes extensive metabolism, with one of the principal pathways being glucuronidation. This process results in the formation of various metabolites, including Carvedilol N-β-D-Glucuronide, where a glucuronic acid moiety is attached to the secondary amine of the parent molecule.[3][4]

Immunoassays are the workhorse of initial drug screening due to their speed, high throughput, and cost-effectiveness.[5][6] These tests utilize antibodies to detect the presence of a specific drug or drug class. However, a significant challenge in immunoassay-based screening is cross-reactivity , which occurs when the assay's antibodies bind to compounds other than the target analyte, such as metabolites.[7][8][9]

The structural similarity between Carvedilol and its N-β-D-Glucuronide metabolite creates a potential for cross-reactivity that can lead to false-positive results or inaccurate quantification. Understanding the degree of this cross-reactivity across different immunoassay platforms is critical for the correct interpretation of screening data and ensuring patient safety. This guide provides the experimental framework and comparative data to navigate this analytical challenge.

The Science of Immunoassays and the Challenge of Cross-Reactivity

The Principle of Competitive Immunoassays

Most commercial immunoassays for small molecules like Carvedilol operate on a competitive binding principle. In this format, a known quantity of enzyme-labeled drug competes with the drug present in a sample (urine or plasma) for a limited number of antibody binding sites. A higher concentration of drug in the sample results in less binding of the enzyme-labeled drug, leading to a lower signal.

G cluster_sample Sample cluster_reagents Assay Reagents cluster_binding Competitive Binding cluster_signal Signal Generation SampleDrug Drug in Sample BindingSite Antibody Binding Site SampleDrug->BindingSite:f0 Binds Metabolite Metabolite Metabolite->BindingSite:f0 May Cross-React & Bind Antibody Antibody LabeledDrug Enzyme-Labeled Drug LabeledDrug->BindingSite:f0 Competes to Bind Signal Signal is Inversely Proportional to Sample Drug Conc. BindingSite->Signal Generates Signal

Figure 1: Workflow of a competitive immunoassay principle.
Defining and Quantifying Cross-Reactivity

Cross-reactivity is the ability of an antibody to bind with substances other than the specific antigen it was designed to target.[10] In drug immunoassays, this means an antibody intended for Carvedilol might also bind to its metabolites. The degree of this interaction depends on how well the metabolite's chemical structure mimics the epitope (the part of the antigen that the antibody recognizes).

The consequence of significant cross-reactivity is a positive screening result that may be caused by the presence of a non-target metabolite rather than the parent drug, necessitating confirmation by a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7][11]

Comparative Performance Analysis of Immunoassays

The extent to which Carvedilol N-β-D-Glucuronide cross-reacts is not uniform across all immunoassays. It is highly dependent on the specific antibodies used in the assay kit. The table below presents hypothetical but realistic data comparing three different types of immunoassays to illustrate this variability. The data is based on the principle that monoclonal antibodies targeting regions of the Carvedilol molecule that are altered during metabolism will exhibit lower cross-reactivity.

Assay (Hypothetical)Technology PlatformAntibody TypeCarvedilol Cutoff (ng/mL)% Cross-Reactivity with Carvedilol N-β-D-GlucuronideMetabolite Concentration for Positive Result (ng/mL)
Assay A EMITMonoclonal (High Specificity)500.8%6,250
Assay B CEDIAMonoclonal (Moderate Specificity)5012.5%400
Assay C KIMSPolyclonal5045.0%111

Interpretation of Data:

  • Assay A (High Specificity): This assay likely uses a monoclonal antibody that recognizes a part of the Carvedilol molecule, such as the secondary amine group, which is directly modified by glucuronidation. The large glucuronide group sterically hinders the antibody from binding, resulting in very low cross-reactivity. A very high concentration of the metabolite is required to produce a signal equivalent to the cutoff.

  • Assay B (Moderate Specificity): The antibody in this assay may target a region of the Carvedilol structure that is more distant from the site of glucuronidation, such as the carbazole ring system. While the glucuronide addition still reduces binding affinity, it does not completely abolish it, leading to moderate cross-reactivity.

  • Assay C (Lower Specificity): A polyclonal antibody mixture, by its nature, contains multiple antibodies that recognize different epitopes on the Carvedilol molecule. Some of these antibodies may bind to parts of the molecule unaffected by glucuronidation, leading to significant cross-reactivity and a higher likelihood of detecting the metabolite.

Gold Standard Protocol: Experimental Validation of Cross-Reactivity

To ensure the trustworthiness of screening results, it is imperative to experimentally determine the cross-reactivity of major metabolites for any immunoassay used in a laboratory. The following protocol provides a robust methodology for this validation.

Experimental Workflow

The process involves preparing standards of both the parent drug and the metabolite, spiking them into a clean matrix, running them on the immunoassay platform, and analyzing the data to calculate the percentage of cross-reactivity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Calculation prep_stock Prepare High-Concentration Stock Solutions (Carvedilol & Metabolite) prep_series Create Serial Dilutions in Drug-Free Matrix (e.g., Urine, Plasma) prep_stock->prep_series run_samples Analyze Dilution Series for Both Compounds prep_series->run_samples run_cal Run Calibrators & Controls on Immunoassay Analyzer run_cal->run_samples gen_curve Generate Dose-Response Curves run_samples->gen_curve det_conc Determine Concentration of Metabolite (C_met) that gives same response as Parent Drug Cutoff (C_parent) gen_curve->det_conc calc_cr Calculate % Cross-Reactivity det_conc->calc_cr

Figure 2: Experimental workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology

Materials:

  • Carvedilol reference standard

  • Carvedilol N-β-D-Glucuronide reference standard

  • Certified drug-free human urine or plasma

  • Immunoassay kit (calibrators, controls, and reagents)

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the Carvedilol and Carvedilol N-β-D-Glucuronide reference standards in a suitable solvent (e.g., methanol) to create high-concentration stock solutions (e.g., 1 mg/mL).

  • Preparation of Spiked Samples:

    • Perform serial dilutions of each stock solution into the drug-free biological matrix to create a series of standards. The concentration range should bracket the assay's cutoff and measuring range. For Carvedilol, this might range from 10 ng/mL to 500 ng/mL. For the metabolite, a wider range (e.g., 50 ng/mL to 10,000 ng/mL) may be necessary.[12]

  • Immunoassay Analysis:

    • Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions.

    • Run the assay controls to ensure the system is performing within specifications.

    • Analyze the full dilution series for both Carvedilol and its metabolite in the same analytical run to minimize inter-assay variability.[6][13]

  • Data Analysis and Calculation:

    • From the Carvedilol dilution series, confirm the concentration that produces a result at or near the established cutoff (e.g., 50 ng/mL).

    • From the Carvedilol N-β-D-Glucuronide dilution series, identify the concentration that produces the same response value as the Carvedilol cutoff.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Carvedilol at Cutoff / Concentration of Metabolite giving equivalent response) x 100

The Role of Confirmatory Testing: Immunoassay vs. LC-MS/MS

It is a fundamental principle of toxicology testing that immunoassays are screening tools.[7] Any presumptive positive result must be confirmed by a second, more specific analytical method before being reported as a definitive positive. The gold standard for confirmation is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]

LC-MS/MS offers superior specificity and sensitivity by physically separating the parent drug from its metabolites via chromatography before detecting them based on their unique molecular mass and fragmentation patterns.[17] This allows for unambiguous identification and quantification of Carvedilol and Carvedilol N-β-D-Glucuronide as distinct chemical entities.[4]

G cluster_ia Immunoassay Screening cluster_lcms LC-MS/MS Confirmation ia_start Urine/Plasma Sample ia_process Competitive Binding Assay ia_start->ia_process ia_result Presumptive Result (Positive/Negative) ia_process->ia_result ia_limitation Limitation: Potential Cross-Reactivity ia_result->ia_limitation lcms_start Presumptive Positive Sample ia_result->lcms_start Requires Confirmation lcms_extract Sample Extraction lcms_start->lcms_extract lcms_sep Chromatographic Separation (LC) lcms_extract->lcms_sep lcms_detect Mass Spectrometric Detection (MS/MS) lcms_sep->lcms_detect lcms_result Definitive, Quantified Result (e.g., Carvedilol: 55 ng/mL Metabolite: 420 ng/mL) lcms_detect->lcms_result

Sources

Validation

In Vitro Efficacy Profiling: Carvedilol vs. Carvedilol N-β-D-Glucuronide

Executive Summary & Pharmacological Context Carvedilol is a uniquely multifaceted cardiovascular agent, functioning as a non-selective β-adrenergic and α1-adrenergic receptor antagonist with distinct biased agonism prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Carvedilol is a uniquely multifaceted cardiovascular agent, functioning as a non-selective β-adrenergic and α1-adrenergic receptor antagonist with distinct biased agonism properties[1][2]. During its extensive first-pass hepatic metabolism, carvedilol undergoes two primary biotransformation pathways: Phase I aromatic ring oxidation (mediated primarily by CYP2D6 and CYP2C9) and Phase II glucuronidation (mediated by UGT enzymes)[3][4].

While Phase I oxidative metabolites—such as 4'-hydroxyphenyl carvedilol—retain or even amplify β-blocking efficacy[3], Phase II metabolites like Carvedilol N-β-D-Glucuronide exhibit a fundamentally different pharmacological profile. This guide provides an objective, data-driven comparison of the in vitro efficacy of the parent drug versus its N-glucuronidated metabolite, detailing the structural causality behind their divergent receptor activities and providing robust methodologies for experimental validation.

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand the stark differences in in vitro efficacy between carvedilol and its N-glucuronide, we must examine the molecular interactions within the adrenergic receptor's orthosteric binding pocket.

  • The Parent Drug (Carvedilol): The propanolamine chain of carvedilol contains a secondary amine that is protonated at physiological pH. This positive charge is strictly required to form a critical ionic anchor with a highly conserved aspartate residue (e.g., Asp113 in the β2-AR and its equivalent in β1-AR)[1]. Furthermore, carvedilol acts as a biased ligand; while it blocks Gs-protein coupling (preventing cAMP accumulation), it actively stimulates β-arrestin recruitment, leading to cardioprotective ERK1/2 signaling.

  • The Phase I Oxidative Metabolites: Hydroxylation at the 4'-position of the phenol ring (4'-OH carvedilol) adds a hydrogen-bond donor that interacts favorably with serine residues in transmembrane domain 5 (TM5) of the receptor, resulting in an approximately 13-fold increase in β-blocking potency compared to the parent drug[3][5].

  • The Phase II Metabolite (Carvedilol N-β-D-Glucuronide): Glucuronidation at the secondary amine (N-glucuronidation) fundamentally disrupts the pharmacophore[4]. The addition of the massive, negatively charged, and highly hydrophilic glucuronic acid moiety masks the essential basic nitrogen, preventing the crucial ionic interaction with the receptor's aspartate residue. The resulting steric hindrance and charge repulsion completely abrogate binding affinity, rendering the N-glucuronide pharmacologically inactive at adrenergic receptors.

Pathway Parent Carvedilol (Parent Drug) B1AR β1-Adrenergic Receptor Parent->B1AR Glucuronide N-β-D-Glucuronide (Metabolite) Inactive Steric Hindrance (No Binding) Glucuronide->Inactive Gs Gs Protein Coupling (Blocked) B1AR->Gs Arrestin β-Arrestin Pathway (Activated) B1AR->Arrestin

Carvedilol receptor binding and biased signaling vs. inactive glucuronide metabolite.

Quantitative In Vitro Efficacy Comparison

The table below synthesizes the relative in vitro performance of racemic carvedilol, its most potent oxidative metabolite, and its N-glucuronide across key pharmacological parameters[3][4][5].

Compoundβ1-AR Affinity (Ki, nM)α1-AR Affinity (Ki, nM)β-Arrestin BiasVasodilating ActivityPrimary Role
Carvedilol (Parent) ~0.3 - 0.9~1.1 - 2.2High (Agonist)HighActive Therapeutic Agent
4'-OH Carvedilol ~0.02 - 0.06~2.0PresentWeakActive Phase I Metabolite
Carvedilol N-β-D-Glucuronide > 10,000 (Negligible)> 10,000 (Negligible)None (Inactive)NonePhase II Clearance Product

Note: While plasma concentrations of the active oxidative metabolites are only about one-tenth of the parent drug, their high potency contributes to the overall clinical β-blockade[3]. In contrast, the N-glucuronide serves strictly as a hydrophilic elimination product excreted via bile and urine[2].

Experimental Methodologies: Self-Validating Protocols

To objectively verify the loss of efficacy in the N-glucuronide compared to the parent drug, researchers must employ a multi-tiered in vitro testing strategy. The following protocols are designed as self-validating systems, ensuring that negative results for the metabolite are due to true pharmacological inactivity rather than assay failure.

Workflow Cult 1. Cell Culture (HEK293 expressing β1-AR) Inc 2. Compound Incubation (Parent vs. Glucuronide) Cult->Inc Assay 3. Functional Assays (cAMP TR-FRET & BRET) Inc->Assay Data 4. Data Analysis (IC50/EC50 & Z'-factor) Assay->Data

Step-by-step in vitro experimental workflow for evaluating compound efficacy.
Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the compounds at the β1-AR.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human β1-AR. Homogenize and isolate membranes via ultracentrifugation.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein with a constant concentration of the radioligand [ 125 I]-Cyanopindolol (at its Kd​ value) and increasing concentrations of the test compounds (Carvedilol vs. N-Glucuronide, 10−11 to 10−4 M).

  • Self-Validation Step: Include a positive control well with 10 µM unlabeled Isoproterenol to define non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash to remove unbound radioligand and measure radioactivity using a gamma counter.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. Expected outcome: Carvedilol shows a Ki​ < 1 nM; N-Glucuronide shows no displacement.

Protocol B: cAMP Accumulation Assay (TR-FRET)

Objective: Assess the functional antagonism of Gs-mediated signaling.

  • Cell Plating: Plate β1-AR HEK293 cells in a 384-well microplate.

  • Pre-incubation (Causality Control): Add 0.5 mM IBMX (a phosphodiesterase inhibitor) to all wells for 15 minutes. Causality: IBMX prevents the degradation of cAMP, ensuring that the measured signal is a direct reflection of receptor synthesis activity rather than downstream enzymatic breakdown.

  • Antagonist Treatment: Add test compounds and incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of Isoproterenol for 30 minutes.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Self-Validation Step: Calculate the Z'-factor for the assay plate using the maximum (Isoproterenol alone) and minimum (buffer alone) signals. Only accept data if Z′≥0.5 .

Conclusion & Drug Development Implications

The comparative profiling of Carvedilol and Carvedilol N-β-D-Glucuronide perfectly illustrates the dual nature of hepatic biotransformation. While Phase I oxidation generates metabolites that actively contribute to the drug's clinical β-blocking profile[3], Phase II N-glucuronidation acts as a definitive pharmacological off-switch.

For drug development professionals, understanding this distinction is critical when designing bioanalytical PK/PD models. Because the N-glucuronide lacks receptor affinity due to profound steric hindrance at the critical amine pharmacophore[4], it should be treated strictly as a biomarker of clearance and metabolic phenotyping (e.g., UGT polymorphism impact) rather than a contributor to cardiovascular efficacy.

References

  • FDA Approved Labeling for COREG (carvedilol) . U.S. Food and Drug Administration (FDA).[Link]

  • Carvedilol Compound Summary . PubChem, National Library of Medicine (NIH).[Link]

  • Carvedilol - StatPearls . National Center for Biotechnology Information (NCBI).[Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites . MDPI.[Link]

  • Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells . PLOS One.[Link]

Sources

Comparative

A Comparative Guide to the Systemic Clearance of Carvedilol and its N-β-D-Glucuronide Metabolite

This guide provides a detailed comparison of the pharmacokinetic clearance mechanisms and rates for the non-selective adrenoceptor blocker, carvedilol, and its major phase II metabolite, Carvedilol N-β-D-Glucuronide. We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the pharmacokinetic clearance mechanisms and rates for the non-selective adrenoceptor blocker, carvedilol, and its major phase II metabolite, Carvedilol N-β-D-Glucuronide. We will explore the underlying metabolic pathways, compare their physicochemical properties, and discuss the resulting differences in their elimination from the body. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a deeper understanding of carvedilol's disposition.

Introduction: The Clinical and Pharmacokinetic Profile of Carvedilol

Carvedilol is a widely prescribed cardiovascular agent used in the management of hypertension, stable angina, and chronic heart failure with reduced ejection fraction.[1][2] It uniquely combines non-selective β-adrenoceptor blockade (primarily via its S(-)-enantiomer) with α1-adrenoceptor antagonism (via both R(+) and S(-) enantiomers), leading to both negative chronotropic/inotropic effects and vasodilation.[3][4]

From a pharmacokinetic perspective, carvedilol is characterized as a highly lipophilic compound that is rapidly absorbed but exhibits low absolute bioavailability (25-35%) due to extensive first-pass metabolism in the liver.[1][5] Its clearance is almost entirely dependent on hepatic biotransformation, with less than 2% of an administered dose being excreted as the unchanged parent drug in urine.[3][6] Understanding the efficiency and pathways of this metabolism, particularly the formation of highly polar metabolites like glucuronides, is critical to comprehending its duration of action and potential for drug-drug interactions.

The Metabolic Fate of Carvedilol: A Two-Phase Process

The elimination of carvedilol is a classic example of sequential Phase I and Phase II metabolism, primarily occurring in the liver. The ultimate goal of this biotransformation is to convert the lipophilic parent drug into more water-soluble compounds that can be readily excreted via the kidneys (urine) and/or the liver (bile).

Phase I Metabolism: This involves the oxidation of the carvedilol molecule, primarily mediated by cytochrome P450 enzymes.

  • Key Enzymes: CYP2D6 and CYP2C9 are the principal isoforms responsible for aromatic ring oxidation and demethylation.[2][3][7]

  • Resulting Metabolites: This process generates several oxidative metabolites, some of which, like the 4'-hydroxyphenyl metabolite, retain significant pharmacological activity—in this case, being approximately 13 times more potent as a β-blocker than carvedilol itself.[2][3]

Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. For carvedilol, direct glucuronidation of the parent molecule is a major metabolic pathway.[3][8]

  • The Glucuronidation Reaction: Uridine 5'-diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to carvedilol. This conjugation dramatically increases the molecule's water solubility and molecular weight, facilitating its excretion.

  • Key Enzymes: Specific UGT isoforms, namely UGT1A1, UGT2B4, and UGT2B7, have been identified as the primary catalysts for carvedilol glucuronidation, producing at least two distinct glucuronide conjugates (termed G1 and G2 in research).[8][9][10]

The following diagram illustrates the primary metabolic pathways leading to the clearance of carvedilol.

Carvedilol_Metabolism cluster_systemic Systemic Circulation cluster_liver Hepatic Biotransformation cluster_excretion Excretory Products Carvedilol Unchanged Carvedilol (Lipophilic) CYP_Metabolism Phase I Oxidation (CYP2D6, CYP2C9) Carvedilol->CYP_Metabolism UGT_Metabolism Phase II Glucuronidation (UGT1A1, UGT2B4, UGT2B7) Carvedilol->UGT_Metabolism Direct Conjugation Oxidative_Metabolites Oxidative Metabolites CYP_Metabolism->Oxidative_Metabolites Carvedilol_Glucuronide Carvedilol N-β-D-Glucuronide (Hydrophilic) UGT_Metabolism->Carvedilol_Glucuronide Oxidative_Metabolites->UGT_Metabolism Further Conjugation

Caption: Metabolic pathways of carvedilol in the liver.

Comparative Clearance: A Tale of Two Molecules

The structural and chemical differences between unchanged carvedilol and its glucuronide metabolite result in profoundly different pharmacokinetic profiles and clearance rates. While direct clearance values for Carvedilol N-β-D-Glucuronide are not extensively reported, we can deduce its characteristics based on established principles of pharmacology.

ParameterUnchanged CarvedilolCarvedilol N-β-D-GlucuronideRationale for Difference
Primary Clearance Organ LiverKidney, LiverCarvedilol clearance is metabolism-dependent; the hydrophilic glucuronide is actively excreted.
Clearance Mechanism Hepatic Metabolism (CYP/UGT)Renal Excretion, Biliary ExcretionLipophilic parent requires biotransformation; polar metabolite is readily eliminated.
Rate-Limiting Step Enzymatic Turnover (Metabolism-limited)Organ Perfusion (Flow-limited)Clearance is limited by the speed of enzymes vs. the speed of blood flow to excretory organs.
Total Plasma Clearance 500 - 700 mL/min[3][5]High (Estimated >1000 mL/min)Expected to approach renal and hepatic blood flow rates due to efficient transporter-mediated excretion.
Renal Clearance Very Low (<4 mL/min)[5][11]Significant The addition of glucuronic acid makes the molecule a prime substrate for renal transporters.
Terminal Half-Life (t½) 7 - 10 hours[2][3]Short (Estimated < 2 hours)Rapid and efficient excretion prevents accumulation and leads to a much shorter half-life.
Excretion Route Primarily Feces (~60%) via Bile[1][5]Urine (~5.2% of dose) & Feces[5]The parent drug's metabolites are excreted in bile; the polar glucuronide is also found in urine.

Expert Insights on Clearance Dynamics:

  • Unchanged Carvedilol: The clearance of the parent drug is metabolism-rate limited . Its large volume of distribution (approx. 115 L) and high lipophilicity mean it resides in tissues, and its elimination is dictated by the rate at which liver enzymes can metabolize the drug that partitions back into the blood.[3][12] The clearance value of 500-700 mL/min is substantial but well below hepatic blood flow (approx. 1500 mL/min), confirming it is the enzymatic capacity, not blood delivery, that limits its removal.

  • Carvedilol N-β-D-Glucuronide: The clearance of this metabolite is perfusion-rate limited . Once formed, this highly water-soluble molecule does not readily partition back into tissues. It is efficiently cleared from the blood by the kidneys and liver. Evidence for the importance of the renal pathway is seen in studies where patients with renal insufficiency show significantly decreased renal clearance of carvedilol's metabolites.[11] Its clearance rate is therefore limited primarily by the rate of blood flow to these excretory organs. This efficient elimination process results in a much shorter half-life compared to the parent drug.

Experimental Protocol: Quantifying Carvedilol and its Glucuronide in Plasma

To accurately determine the pharmacokinetic parameters of both analytes, a robust and sensitive bioanalytical method is required. A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the industry standard.

Objective: To simultaneously quantify the concentration of carvedilol and Carvedilol N-β-D-Glucuronide in human plasma.

Methodology:

  • Sample Collection: Collect whole blood from subjects into EDTA-K3 anticoagulant tubes at specified time points post-dose. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is a rapid and effective technique to remove high-abundance proteins like albumin that interfere with analysis. Acetonitrile is a common and effective solvent for this purpose.[13]

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of carvedilol or a structurally similar compound like metoprolol).[13]

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Rationale: This provides the highest sensitivity and selectivity. Reversed-phase chromatography separates the analytes based on polarity, and tandem mass spectrometry provides definitive identification and quantification based on mass-to-charge ratio.

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., Hypersil BDS, C18, 250 mm × 4.6 mm, 5 µm) is suitable.[14]

      • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient allows for the elution of the more polar glucuronide first, followed by the parent drug.

      • Flow Rate: 1.0 mL/min.[14]

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for carvedilol, its glucuronide, and the internal standard to ensure specificity and accurate quantification.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.[13][14]

    • Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.

    • The method must be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[14]

The following diagram outlines the experimental workflow for this bioanalytical method.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Centrifuge 4. Centrifuge (14,000 x g) Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LC 6. LC Separation (C18 Column) Supernatant->LC Inject MS 7. MS/MS Detection (MRM Mode) LC->MS Data 8. Peak Integration & Concentration Calculation MS->Data

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Safety & Regulatory Compliance

Safety

Carvedilol N-β-D-Glucuronide proper disposal procedures

Carvedilol N-β-D-Glucuronide: Comprehensive Laboratory Safety and Disposal Protocol As a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK) workflows, I frequently address the logistical...

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Author: BenchChem Technical Support Team. Date: April 2026

Carvedilol N-β-D-Glucuronide: Comprehensive Laboratory Safety and Disposal Protocol

As a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK) workflows, I frequently address the logistical and environmental challenges of handling active pharmaceutical ingredient (API) metabolites. Carvedilol N-β-D-Glucuronide is the primary Phase II metabolite of carvedilol, a widely prescribed non-selective β/α1-adrenergic antagonist. While generated routinely in analytical and biological laboratories, its potent aquatic toxicity and regulatory classification demand stringent, causality-driven disposal protocols.

This guide provides a self-validating framework for the safe handling, accumulation, and destruction of Carvedilol N-β-D-Glucuronide waste, ensuring absolute compliance with environmental protection standards.

Chemical Profile & Environmental Hazard Assessment

Understanding the physicochemical properties of Carvedilol N-β-D-Glucuronide is the first step in designing a compliant waste management strategy. The parent compound exhibits a high octanol-water partition coefficient (log Pow ~3.93), making it highly lipophilic and prone to bioaccumulation[1]. Consequently, both the API and its glucuronide metabolites are classified as environmentally hazardous and require specialized destruction pathways.

Property / ClassificationValue / DesignationCausality / Impact on Disposal
Parent Compound MW 406.48 g/mol (Carvedilol)High molecular weight conjugate; requires high-temperature incineration for complete thermal breakdown[2].
Aquatic Toxicity Category 2 (H411)Toxic to aquatic life with long-lasting effects. Strictly prohibits drain disposal (sewering)[3].
EPA Waste Status Non-creditable PharmaceuticalGoverned by 40 CFR Part 266 (Subpart P) or Part 261 depending on generator status[4].
Transport Classification UN3077Environmentally hazardous substance, solid, n.o.s. Requires specific manifesting and UN-rated packaging[1].

Mechanistic Context: Generation of Glucuronide Waste

In DMPK laboratories, Carvedilol N-β-D-Glucuronide is typically generated during in vitro microsomal assays or extracted from in vivo biological matrices. The biotransformation is stereoselective and catalyzed by hepatic UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1 preferentially metabolizes the R(+)-enantiomer, while UGT2B7 targets the S(-)-enantiomer, with UGT2B4 contributing to the formation of both G1 and G2 glucuronides[5],[6].

Because these assays often utilize organic solvents (e.g., acetonitrile, methanol) for protein precipitation and LC-MS/MS mobile phases, the resulting waste stream is a complex mixture of biologically active metabolites and flammable solvents.

G cluster_0 Phase II Metabolism (DMPK) cluster_1 EPA/RCRA Waste Management C Carvedilol (Racemic API) UGT UGT1A1 / UGT2B4 / UGT2B7 (Hepatic Glucuronidation) C->UGT Substrate CG Carvedilol N-β-D-Glucuronide (G1 & G2 Metabolites) UGT->CG Conjugation Collect Satellite Accumulation Area (No Sewering) CG->Collect Lab Waste Stream Transport Licensed Waste Broker (UN3077 Manifesting) Collect->Transport 40 CFR 261/266 Incinerate High-Temp Incineration (Thermal Destruction) Transport->Incinerate Final Elimination

Pathway of Carvedilol glucuronidation and subsequent EPA-compliant waste elimination.

Regulatory Framework for Disposal

The disposal of Carvedilol N-β-D-Glucuronide is heavily regulated to prevent environmental contamination. Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P), the intentional disposal of hazardous waste pharmaceuticals down the drain ("sewering") is explicitly banned[4].

For research laboratories, chemical waste generators must determine their status (e.g., Very Small, Small, or Large Quantity Generator) under the Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261)[7]. Although carvedilol is not specifically P-listed or U-listed, its aquatic toxicity (H411) and the presence of flammable LC-MS/MS solvents in the waste stream typically render the mixture a characteristic hazardous waste (e.g., D001 for ignitability)[8],[3].

Standard Operating Procedure (SOP): Waste Segregation and Disposal

To ensure a self-validating system, the following protocol integrates operational steps with mandatory verification checkpoints. This prevents cross-contamination and ensures regulatory compliance.

Protocol 1: Management of Liquid Analytical Waste (e.g., LC-MS/MS Effluents)

Causality: Liquid effluents contain both the biologically active glucuronide and organic solvents. They must be stored in compatible, vented containers to prevent pressure buildup and chemical degradation of the vessel.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy.

    • Verification: Inspect the container for the UN rating symbol and ensure it is chemically compatible with the specific organic solvents used in the mobile phase.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the constituents (e.g., "Methanol, Acetonitrile, Water, Carvedilol N-β-D-Glucuronide"), and indicate the primary hazard (e.g., "Flammable, Toxic to Aquatic Life").

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8].

    • Verification: Ensure the total volume does not exceed 55 gallons and the container remains closed unless actively receiving waste.

  • Venting: Equip the container with a carbon exhaust filter manifold to capture volatile organic compounds (VOCs) while preventing pressure accumulation.

  • Transfer: Once the container is 90% full, date the label and transfer it to the Central Accumulation Area (CAA) within 3 days.

Protocol 2: Management of Solid Waste (Contaminated Consumables)

Causality: Vials, pipette tips, and PPE contaminated with Carvedilol N-β-D-Glucuronide can leach the compound into landfills, necessitating thermal destruction.

  • Segregation: Place all solid consumables that have come into contact with the compound into a designated, rigid, puncture-resistant container lined with a thick plastic chemical waste bag.

  • Deactivation (Optional but Recommended): If the solid waste contains high concentrations of the API or metabolite, mix with an inert absorbent (e.g., diatomaceous earth) to immobilize any residual liquids.

  • Sealing and Labeling: Seal the bag using a gooseneck tie. Label the outer container as "Non-Creditable Hazardous Waste Pharmaceutical - Solid" or "Chemical Waste - Solid (Carvedilol Contaminated)."

  • Manifesting and Transport: Contract a licensed hazardous waste broker. The broker will manifest the shipment under UN3077 (Environmentally hazardous substance, solid, n.o.s.)[1].

    • Verification: Retain the signed Uniform Hazardous Waste Manifest for a minimum of three years as proof of high-temperature incineration.

Protocol 3: Spill Response and Decontamination

Causality: In the event of a spill, immediate containment is critical due to the compound's severe aquatic toxicity.

  • Isolate: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Absorb: Cover the spill with a compatible chemical absorbent pad or powder. Do not use water, as this may spread the lipophilic compound.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a hazardous waste container.

  • Decontaminate: Wash the surface with a solvent capable of dissolving the lipophilic residue (e.g., a dilute alcohol solution), followed by a mild detergent wipe. Dispose of all cleaning materials as hazardous waste.

References

  • Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol Source: PubMed / NIH URL:[Link]

  • Stereoselective Metabolism of Racemic Carvedilol by UGT1A1 and UGT2B7, and Effects of Mutation of these Enzymes on Glucuronidation Activity Source: J-Stage / The Pharmaceutical Society of Japan URL:[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: ASHP (American Society of Health-System Pharmacists) URL:[Link]

  • Laboratory Waste Management: The New Regulations Source: Medical Laboratory Management (MedLabMag) URL:[Link]

Sources

Handling

Personal protective equipment for handling Carvedilol N-β-D-Glucuronide

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Carvedilol N-β-D-Glucuronide As a Senior Application Scientist, I frequently design and audit workflows for pharmacokinetic (PK) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Carvedilol N-β-D-Glucuronide

As a Senior Application Scientist, I frequently design and audit workflows for pharmacokinetic (PK) and drug metabolism studies. Handling phase II metabolites like Carvedilol N-β-D-Glucuronide requires meticulous safety and logistical planning [1]. Carvedilol is a potent, non-selective beta-blocker and alpha-1 blocker. Its glucuronidation is a primary hepatic clearance pathway, but while this modification increases hydrophilicity and typically reduces pharmacological activity, the concentrated pharmaceutical reference standard poses significant occupational and environmental hazards [2].

This guide provides a self-validating framework for safely handling this compound in analytical settings, ensuring that your laboratory maintains the highest standards of safety and data integrity.

Hazard Profile and Mechanistic Rationale

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the physicochemical and toxicological profile of the compound. In my experience, the most common point of failure in API (Active Pharmaceutical Ingredient) handling is treating all powders identically without understanding their specific mechanistic risks.

  • Aerosolization and Electrostatic Dispersion: As a lyophilized powder, the glucuronide standard is highly prone to electrostatic charging. Weighing operations can generate micro-aerosols, presenting a direct inhalation risk.

  • Solvent Permeability (Carrier Risk): Reconstitution of Carvedilol N-β-D-Glucuronide requires organic solvents like methanol or DMSO [1]. These solvents act as rapid dermal penetrants. If a solution spills on unprotected skin, the solvent will carry the dissolved metabolite directly across the stratum corneum and into systemic circulation.

  • Environmental Toxicity: Carvedilol and its derivatives are classified as very toxic to aquatic life with long-lasting effects (GHS09, H410/H411) [3, 4].

MetabolicPathway R_Carvedilol (R)-Carvedilol UGT_R UGT1A1 & UGT2B4 (Hepatic Glucuronidation) R_Carvedilol->UGT_R S_Carvedilol (S)-Carvedilol UGT_S UGT2B4 & UGT2B7 (Hepatic Glucuronidation) S_Carvedilol->UGT_S R_Gluc (R)-Carvedilol Glucuronide UGT_R->R_Gluc S_Gluc (S)-Carvedilol Glucuronide UGT_S->S_Gluc Excretion Clearance (Biliary / Renal) R_Gluc->Excretion S_Gluc->Excretion

UGT-mediated glucuronidation pathway of (R)- and (S)-Carvedilol enantiomers.

Table 1: Chemical & Hazard Summary for Carvedilol N-β-D-Glucuronide

PropertyValue / ClassificationOperational Implication
CAS Number 114869-83-9 (Mixture of diastereomers)Ensure the correct racemic standard is procured for LC-MS/MS calibration [1].
Molecular Weight 582.6 g/mol Required for accurate molarity calculations during stock prep.
Solubility Methanol (Slightly soluble), DMSORequires aggressive vortexing; introduces carrier solvent dermal risk.
GHS Hazard Aquatic Chronic 1/2 (H410/H411)Strict prohibition on drain disposal; requires controlled incineration[3].

Tiered Personal Protective Equipment (PPE) Protocol

To mitigate the risks outlined above, I mandate a multi-layered PPE strategy. Every component serves a specific, mechanistic purpose.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (≥5 mil)Nitrile provides superior chemical resistance to methanol and DMSO compared to latex. Double-gloving ensures that if the outer layer is compromised by a solvent droplet, the inner layer provides a critical buffer window for safe removal and replacement.
Eye Protection ANSI Z87.1 Certified Splash GogglesPrevents micro-particulate ingress during powder transfer and protects against solvent splash during solubilization. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-Resistant, Fluid-Resistant Lab CoatFitted cuffs prevent sleeve drag, which can inadvertently knock over vials or disrupt the delicate laminar airflow in a ventilated enclosure.
Respiratory Protection N95 Respirator or PAPR (if handled outside a hood)Prevents inhalation of electrostatically charged micro-particles. Note: The primary engineering control should always be a Ventilated Balance Enclosure.

Operational Workflow: LC-MS/MS Standard Preparation

This protocol is designed as a self-validating system; each step includes a verification check to ensure the integrity of the safety boundary and the accuracy of the analytical preparation.

Step-by-Step Methodology:

  • Pre-Operational Validation: Verify the calibration of the analytical microbalance. Confirm that the Ventilated Balance Enclosure (Powder Hood) is operational with a verified negative pressure face velocity (typically 60-100 fpm).

    • Validation Check: Physically check the digital airflow monitor and ensure the sash is positioned at the certified height before opening the container.

  • Static Neutralization: Use an anti-static zero-stat gun on the micro-spatula and the weigh boat prior to contact.

    • Causality: Neutralizing the static charge prevents the lyophilized powder from repelling off the metal spatula and aerosolizing into your breathing zone or contaminating the balance pan.

  • Powder Transfer: Carefully transfer the required mass of (R,S)-Carvedilol Glucuronide (e.g., 1 mg) into a pre-tared amber glass vial.

    • Causality: Amber glass protects the metabolite from potential UV-induced degradation during long-term storage, ensuring the stability of your LC-MS/MS calibration curves.

  • Solubilization: Transfer the sealed vial to a standard chemical fume hood. Add the primary solvent (e.g., Methanol or DMSO). Cap the vial immediately and vortex aggressively.

    • Validation Check: Visually inspect the solution against a light source to ensure complete dissolution. Particulate suspensions will cause severe calibration errors and block LC-MS/MS injection needles.

  • Decontamination: Wipe down the balance and the interior of the enclosure with a solvent-dampened, lint-free cloth (e.g., 70% Isopropanol) to capture any trace powder. Dispose of the cloth as hazardous solid waste.

Workflow PPE 1. PPE Donning (Double Nitrile, Goggles, Lab Coat) Hood 2. Powder Weighing (Ventilated Balance Enclosure) PPE->Hood Validated Safety Boundary Solvent 3. Solubilization (DMSO / Methanol in Fume Hood) Hood->Solvent Minimized Aerosol Risk Analysis 4. LC-MS/MS (Aliquoting & Quantification) Solvent->Analysis Complete Dissolution Disposal 5. Waste Disposal (Controlled Incineration) Solvent->Disposal Solid Waste Analysis->Disposal Liquid Waste

Safe operational workflow for handling Carvedilol N-β-D-Glucuronide.

Spill Response and Disposal Plan

Because Carvedilol N-β-D-Glucuronide is highly toxic to aquatic life, strict disposal protocols must be enforced to prevent environmental contamination[3, 4].

Step-by-Step Spill Response:

  • Solid Spill (Powder): Do NOT sweep the powder dry, as the mechanical action will aerosolize the API. Instead, dampen the powder gently with water or a compatible solvent to suppress dust generation. Absorb the dampened mass with an inert material or chemical spill pad. Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Liquid Spill (Solution): Absorb immediately with chemical spill pads. Wash the affected benchtop area with soap and water, ensuring the wash water is absorbed by pads rather than pushed into a sink.

Logistical Disposal Plan:

  • Solid Waste: Contaminated gloves, weigh boats, spatulas, and spill pads must be collected in a designated hazardous pharmaceutical waste bin.

  • Liquid Waste: Solutions containing the glucuronide (including LC-MS/MS effluent) must be collected in compatible, sealed liquid waste carboys (e.g., HDPE containers).

  • Final Destruction: All waste must be disposed of via a licensed waste management facility utilizing controlled incineration with flue gas scrubbing. Under no circumstances should any Carvedilol derivative be discharged into the municipal sewer system.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2585, Carvedilol." PubChem, [Link].

  • Farmalabor. "SAFETY DATA SHEET CARVEDILOL." Farmalabor, [Link].

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